molecular formula C15H18N6 B3026001 Enpp-1-IN-2

Enpp-1-IN-2

Cat. No.: B3026001
M. Wt: 282.34 g/mol
InChI Key: VUDSCOCEYOZLJD-UHFFFAOYSA-N
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Description

ENPP1 inhibitor C is an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1;  IC50 = 0.26 µM in a cell-free assay). It is selective for ENPP1 over ENPP2-7 at 10 µM. ENPP1 inhibitor C decreases ENPP1 activity in MDA-MB-231 human breast and C6 rat glioma cancer cells when used at a concentration of 10 µM.>

Properties

IUPAC Name

6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-10-13(8-11-5-4-6-12(16)7-11)14(20(2)3)21-15(19-10)17-9-18-21/h4-7,9H,8,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDSCOCEYOZLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1CC3=CC(=CC=C3)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide on the Mechanism of Action of Small Molecule ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint and a key regulator of the tumor microenvironment. Operating primarily in the extracellular space, ENPP1 exerts a dual immunosuppressive effect: it is the dominant hydrolase of the STING (Stimulator of Interferon Genes) pathway agonist 2'3'-cyclic GMP-AMP (cGAMP), and it initiates the production of immunosuppressive adenosine through ATP hydrolysis.[1][2][3][4] Overexpression of ENPP1 in various cancers is correlated with poor prognosis, making it a compelling target for cancer immunotherapy.[2] Small molecule inhibitors of ENPP1 are designed to block its enzymatic activity, thereby preventing cGAMP degradation and reducing adenosine production. This action restores paracrine STING signaling, promotes a robust anti-tumor immune response, and remodels the tumor microenvironment from "cold" to "hot." This guide provides an in-depth overview of the mechanism of action for this promising class of therapeutics, supported by quantitative data and detailed experimental protocols.

The cGAS-STING Pathway: A Cornerstone of Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage common in cancer cells.

  • Sensing: The enzyme cGAS binds to cytosolic dsDNA.

  • Signaling: Upon binding, cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.

  • Activation: 2'3'-cGAMP binds to the STING protein located on the endoplasmic reticulum.

  • Response: This binding event triggers a signaling cascade through TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate an anti-tumor immune response.

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons & Cytokines IRF3->IFN induces transcription Immunity Anti-Tumor Immunity IFN->Immunity promotes

Fig 1. The canonical cGAS-STING signaling pathway.

ENPP1: A Dual-Action Immunosuppressive Enzyme

ENPP1 is a type II transmembrane glycoprotein that functions as the dominant negative regulator of the cGAS-STING pathway by degrading extracellular 2'3'-cGAMP. Tumor cells can export cGAMP into the extracellular space, where it can be taken up by adjacent immune cells, such as dendritic cells, to activate STING in a paracrine manner. However, cancer cells often overexpress ENPP1 to counteract this, effectively shutting down this crucial anti-tumor signaling.

Furthermore, ENPP1 hydrolyzes extracellular ATP to produce AMP and pyrophosphate (PPi). The resulting AMP is then converted by another ectoenzyme, CD73, into adenosine. Adenosine is a potent immunosuppressive molecule within the tumor microenvironment that impairs the function of T cells and other immune cells.

G cluster_cancer Cancer Cell cluster_extra Extracellular Space cluster_immune Immune Cell cGAMP_in 2'3'-cGAMP cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out export ATP_in ATP ATP_out ATP ATP_in->ATP_out release ENPP1 ENPP1 ENPP1->cGAMP_out hydrolyzes AMP AMP ENPP1->AMP STING STING cGAMP_out->STING activates ATP_out->ENPP1 hydrolyzes CD73 CD73 AMP->CD73 converts Adenosine Adenosine CD73->Adenosine AdoR A2A/A2B Receptors Adenosine->AdoR binds Immunity Anti-Tumor Response STING->Immunity Suppression Immunosuppression AdoR->Suppression

Fig 2. ENPP1's dual immunosuppressive functions in the tumor microenvironment.

Mechanism of Action of ENPP1 Inhibition

Small molecule inhibitors of ENPP1, such as the conceptual ENPP-1-IN-2, function primarily by competitively binding to the enzyme's active site. This direct blockade of ENPP1's phosphodiesterase activity has two major consequences:

  • Stabilization of Extracellular cGAMP: By preventing the hydrolysis of 2'3'-cGAMP, the inhibitor allows its concentration to increase in the tumor microenvironment. This accumulated cGAMP can then effectively activate the STING pathway in surrounding immune cells, leading to IFN production and the recruitment of cytotoxic T cells, turning immunologically "cold" tumors "hot".

  • Reduction of Immunosuppressive Adenosine: Inhibition of ENPP1 also blocks the initial step of the adenosine production pathway (ATP to AMP). This reduces the substrate available for CD73, thereby lowering the concentration of immunosuppressive adenosine in the tumor microenvironment and alleviating T-cell inhibition.

G cluster_extra Extracellular Space cluster_immune Immune Cell Inhibitor ENPP1 Inhibitor (e.g., this compound) ENPP1 ENPP1 Inhibitor->ENPP1 INHIBITS AMP AMP ENPP1->AMP cGAMP_out 2'3'-cGAMP cGAMP_out->ENPP1 STING STING cGAMP_out->STING activates ATP_out ATP ATP_out->ENPP1 Adenosine Adenosine AMP->Adenosine (reduced) Immunity Anti-Tumor Response STING->Immunity

Fig 3. The therapeutic mechanism of an ENPP1 small molecule inhibitor.

Quantitative Analysis of ENPP1 Inhibition and Substrate Kinetics

The development of potent and selective ENPP1 inhibitors is an active area of research. Various compounds have been characterized, demonstrating high affinity for the target enzyme.

Table 1: Potency of Selected Small Molecule ENPP1 Inhibitors

Inhibitor Assay Type Potency (Value) Reference
SR-8314 Enzymatic K_i = 79 nM
OC-1 Enzymatic K_i < 10 nM
ZXP-8202 Enzymatic pM IC₅₀
ZXP-8202 Cell-based EC₅₀ = 20 nM

| Unnamed Leads | Enzymatic | IC₅₀ < 100 nM | |

ENPP1 efficiently hydrolyzes both of its key physiological substrates, ATP and 2'3'-cGAMP, with similar affinities (K_m).

Table 2: Kinetic Parameters of ENPP1 for Key Substrates

Substrate K_m (μM) k_cat (s⁻¹) Reference
ATP 20 12

| 2'3'-cGAMP | 15 | 4 | |

Key Experimental Protocols

Validating the mechanism of action of ENPP1 inhibitors requires a suite of biochemical and cell-based assays.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ENPP1. The Transcreener® AMP²/GMP² Assay is a common high-throughput screening (HTS) method.

Protocol Outline:

  • Reaction Setup: In a microplate, combine purified recombinant human ENPP1 enzyme with the substrate (e.g., 15 µM 2'3'-cGAMP or 20 µM ATP) in an appropriate reaction buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.5).

  • Compound Addition: Add the test inhibitor across a range of concentrations. Include a no-inhibitor (positive) control and a no-enzyme (negative) control.

  • Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 60 minutes) under initial velocity conditions.

  • Detection: Stop the reaction and add the Transcreener® AMP²/GMP² detection reagents, which consist of an AMP/GMP-selective antibody and a far-red fluorescent tracer.

  • Signal Measurement: After a brief incubation, measure the fluorescence polarization (FP) or TR-FRET signal. The AMP/GMP produced by ENPP1 displaces the tracer from the antibody, causing a decrease in signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

G N1 Combine in microplate: - Recombinant ENPP1 - Substrate (cGAMP/ATP) - Test Inhibitor N2 Incubate (e.g., 60 min at 37°C) N1->N2 N3 Add Detection Reagent (e.g., Transcreener® AMP/GMP Antibody-Tracer) N2->N3 N4 Measure Signal (Fluorescence Polarization) N3->N4 N5 Calculate % Inhibition and Determine IC₅₀ N4->N5

Fig 4. Workflow for a high-throughput ENPP1 enzymatic inhibitor assay.

This assay confirms that the inhibitor can block ENPP1 activity on the cell surface and lead to the desired downstream biological effect of STING activation.

Protocol Outline:

  • Cell Seeding: Plate a human cancer cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate and incubate overnight.

  • Inhibitor Treatment: Treat the MDA-MB-231 cells with the ENPP1 inhibitor across a range of concentrations for 1-2 hours.

  • Substrate Addition: Add extracellular 2'3'-cGAMP to the media.

  • Co-culture: Add a reporter cell line, such as THP-1 monocytes (which express STING but little to no ENPP1), to the same wells.

  • Incubation: Co-culture the cells for 24 hours. If the ENPP1 inhibitor is effective, the cGAMP in the media will be preserved and will be taken up by the THP-1 cells, activating their STING pathway.

  • Readout: Measure the activation of the STING pathway by quantifying the amount of IFN-β secreted into the supernatant using an ELISA or by measuring the upregulation of IFN-stimulated genes (e.g., IFNB1, CXCL10) via RT-qPCR.

  • Data Analysis: Determine the EC₅₀ of the inhibitor for STING pathway activation.

G N1 Seed ENPP1-high Cancer Cells (e.g., MDA-MB-231) N2 Treat with ENPP1 Inhibitor N1->N2 N3 Add Extracellular 2'3'-cGAMP N2->N3 N4 Co-culture with STING-reporter Cells (e.g., THP-1) N3->N4 N5 Incubate (e.g., 24 hours) N4->N5 N6 Measure IFN-β Secretion (ELISA or RT-qPCR) N5->N6

Fig 5. Workflow for a cell-based ENPP1 inhibition and STING activation assay.

Conclusion and Future Directions

The mechanism of action for small molecule ENPP1 inhibitors is well-defined, targeting a key node of immune regulation in the tumor microenvironment. By preventing the degradation of the immune-stimulatory molecule 2'3'-cGAMP and simultaneously reducing the production of the immunosuppressive metabolite adenosine, these inhibitors reactivate the potent anti-tumor cGAS-STING pathway. Preclinical data for multiple ENPP1 inhibitors have demonstrated significant tumor growth inhibition, particularly in combination with immune checkpoint blockers like anti-PD-1 antibodies. These agents represent a promising therapeutic strategy to enhance the efficacy of cancer immunotherapy, with the potential to convert non-responsive, "cold" tumors into tumors that can be effectively targeted by the immune system. Ongoing and future clinical trials will be critical in establishing the safety and efficacy of this therapeutic class in patients.

References

The Role of ENPP-1-IN-2 in Cancer Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway, ENPP1 dampens the production of type I interferons and subsequent adaptive immune responses.[1][2][3] The inhibition of ENPP1 represents a promising therapeutic strategy to reactivate the host's immune system against cancer. This technical guide provides an in-depth overview of the role of ENPP1 in cancer immunology and the therapeutic potential of ENPP1 inhibitors, with a focus on the representative inhibitor ENPP-1-IN-2. We will delve into the underlying signaling pathways, present quantitative data for ENPP1 inhibitors, detail key experimental protocols, and visualize complex biological interactions.

The ENPP1-cGAS-STING Signaling Axis: A Key Regulator of Anti-Tumor Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system's response to cancer.[2][4]

  • cGAS Activation: Genomic instability in cancer cells leads to the accumulation of cytosolic double-stranded DNA (dsDNA). cGAS recognizes this cytosolic dsDNA and synthesizes the second messenger molecule, 2'3'-cGAMP.

  • STING Activation and Downstream Signaling: cGAMP binds to and activates the STING protein located on the endoplasmic reticulum. This triggers a signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.

  • Anti-Tumor Immune Response: The secretion of type I interferons "heats up" the tumor microenvironment by promoting the recruitment and activation of dendritic cells (DCs). Activated DCs then prime and activate cytotoxic T lymphocytes (CTLs), which are essential for recognizing and killing tumor cells.

ENPP1, a type II transmembrane glycoprotein, acts as a potent negative regulator of this pathway. Many tumor cells overexpress ENPP1 on their surface, which hydrolyzes extracellular cGAMP, preventing it from activating STING in adjacent immune cells. This creates an immunosuppressive shield around the tumor. Furthermore, the hydrolysis of ATP by ENPP1 can lead to the production of adenosine, another immunosuppressive molecule in the tumor microenvironment.

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to block the catalytic activity of ENPP1. By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to its accumulation in the tumor microenvironment. This increased availability of cGAMP allows for the activation of the STING pathway in surrounding immune cells, such as dendritic cells, leading to an enhanced anti-tumor immune response.

Quantitative Data for ENPP1 Inhibitors

While specific in vivo efficacy data for this compound is limited in publicly available literature, the following tables summarize the in vitro potency of this compound and the in vivo efficacy of other representative ENPP1 inhibitors.

Table 1: In Vitro Potency of this compound

Assay PlatformSubstrateIC50 (µM)
TG-mAMP fluorescent probeTG-mAMP0.26
p-Nitrophenyl 5'-thymidine monophosphate (pNP-TMP)pNP-TMP0.48
ATP hydrolysisATP2.0

Data obtained from commercially available technical information for this compound.

Table 2: Preclinical In Vivo Efficacy of Representative ENPP1 Inhibitors

InhibitorCancer ModelDosingMonotherapy TGI (%)Combination TherapyCombination TGI (%)Reference
Unnamed CandidateCT-26 colorectal25 mg/kg (oral)39anti-PD-L186
Unnamed CandidateCT-26 colorectal25 mg/kg (IV)53anti-PD-L181
SR-8541ACT-26 colorectalNot SpecifiedNot ReportedCheckpoint InhibitorsSignificant Increase
STF-1623MC38 colorectal5 mg/kgNot Reportedanti-PD-1Dramatic Increase in CD4+ and CD8+ T cells
Prodrug of Compound [I]Pan02 pancreaticNot Specified11Radiation51

TGI: Tumor Growth Inhibition

Key Experimental Protocols

ENPP1 Enzymatic Activity Assay (cGAMP Hydrolysis)

This assay measures the ability of an inhibitor to block the hydrolysis of cGAMP by recombinant ENPP1.

Materials:

  • Recombinant human or mouse ENPP1

  • 2'3'-cGAMP

  • [³²P]-labeled 2'3'-cGAMP (for radioactive detection)

  • This compound or other test compounds

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.5 mM CaCl₂, 10 µM ZnCl₂

  • Thin-layer chromatography (TLC) plates

  • Phosphor imager

Protocol:

  • Prepare a reaction mixture containing assay buffer, a fixed concentration of recombinant ENPP1 (e.g., 1-10 nM), and varying concentrations of this compound.

  • Initiate the reaction by adding a mixture of cold 2'3'-cGAMP and a tracer amount of [³²P]-2'3'-cGAMP (final concentration typically 1-5 µM).

  • Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes).

  • Stop the reaction by adding EDTA to a final concentration of 50 mM.

  • Spot a small volume of the reaction mixture onto a TLC plate.

  • Develop the TLC plate using an appropriate mobile phase to separate cGAMP from its hydrolysis products (AMP and GMP).

  • Dry the TLC plate and visualize the radioactive spots using a phosphor imager.

  • Quantify the intensity of the spots corresponding to intact cGAMP and the hydrolyzed products to determine the percentage of inhibition.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

STING Activation Reporter Assay

This cell-based assay determines the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation.

Materials:

  • THP-1 Dual™ reporter cells (engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • 2'3'-cGAMP

  • This compound or other test compounds

  • QUANTI-Luc™ reagent

  • Luminometer

Protocol:

  • Seed THP-1 Dual™ cells in a 96-well plate.

  • Treat the cells with varying concentrations of this compound in the presence of a suboptimal concentration of 2'3'-cGAMP (a concentration that induces a partial STING activation).

  • Include control wells with cells treated with vehicle, 2'3'-cGAMP alone, and this compound alone.

  • Incubate the plate for 18-24 hours.

  • Collect the cell culture supernatant.

  • Add QUANTI-Luc™ reagent to the supernatant according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • An increase in luminescence in the presence of the ENPP1 inhibitor indicates enhanced STING activation.

In Vivo Tumor Model and Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

  • Syngeneic mouse tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast carcinoma)

  • Immunocompetent mice (e.g., BALB/c or C57BL/6)

  • Cell culture medium and reagents

  • This compound formulation (requires vehicle optimization)

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Culture the chosen tumor cell line and prepare a single-cell suspension.

  • Implant the tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, this compound monotherapy, combination therapy).

  • Administer this compound and other treatments according to the planned schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, flow cytometry).

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol allows for the characterization of the immune cell infiltrate within the tumor microenvironment.

Materials:

  • Excised tumors from the in vivo study

  • Tumor dissociation kit (e.g., collagenase, DNase)

  • Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Granzyme B, Ki-67, PD-1)

  • Flow cytometer

Protocol:

  • Mechanically and enzymatically dissociate the excised tumors to obtain a single-cell suspension.

  • Filter the cell suspension to remove debris.

  • Stain the cells with a cocktail of fluorescently labeled antibodies targeting various immune cell populations and activation/exhaustion markers.

  • Acquire the data on a flow cytometer.

  • Analyze the data to quantify the proportions and activation status of different immune cell subsets (e.g., cytotoxic T cells, helper T cells, regulatory T cells, natural killer cells, macrophages, dendritic cells) within the tumor.

Visualizations

Signaling Pathways

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_immune Immune Cell (e.g., DC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 Adenosine Adenosine ENPP1->Adenosine produces cGAMP_extra->ENPP1 hydrolyzed by STING STING cGAMP_extra->STING activates ATP ATP ATP->ENPP1 hydrolyzed by CTL CTL Activation Adenosine->CTL suppresses TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN1 Type I IFN IRF3->IFN1 induces IFN1->CTL Inhibitor This compound Inhibitor->ENPP1 inhibits

Caption: The ENPP1-cGAS-STING signaling pathway in the tumor microenvironment.

Experimental Workflow

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Implant Tumor Cells (e.g., CT26, 4T1) B Tumor Growth to Palpable Size A->B C Randomize Mice B->C D Administer Vehicle E Administer this compound F Administer Combination (e.g., + anti-PD-1) G Measure Tumor Volume & Body Weight D->G E->G F->G H Endpoint: Tumor Excision G->H I Flow Cytometry of TILs H->I J Cytokine Analysis H->J

Caption: A generalized experimental workflow for in vivo efficacy studies of this compound.

Conclusion

ENPP1 is a promising target for cancer immunotherapy due to its critical role in suppressing the cGAS-STING pathway and promoting an immunosuppressive tumor microenvironment. Inhibitors such as this compound have the potential to unleash the body's own immune system to fight cancer, particularly in combination with other immunotherapies like checkpoint inhibitors. The preclinical data for representative ENPP1 inhibitors are encouraging, demonstrating their ability to enhance anti-tumor immunity and improve therapeutic outcomes. Further research and clinical development of potent and specific ENPP1 inhibitors are warranted to translate these promising findings into effective cancer treatments.

References

Enpp-1-IN-2: A Technical Guide for ENPP1 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, primarily through its hydrolysis of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). In the context of immuno-oncology, ENPP1 has emerged as a crucial innate immune checkpoint. It is the primary hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system's anti-tumor response. By degrading extracellular cGAMP, ENPP1 dampens this immune response, making it a compelling target for therapeutic intervention.

Enpp-1-IN-2 is a potent inhibitor of ENPP1, serving as a valuable research tool for investigating the biological functions of this enzyme and the therapeutic potential of its inhibition. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, relevant signaling pathways, and detailed experimental protocols for its use in research settings.

Mechanism of Action and Signaling Pathways

ENPP1 negatively regulates the cGAS-STING pathway. This pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA) in cancer cells, a common result of genomic instability. The enzyme cyclic GMP-AMP synthase (cGAS) detects this dsDNA and synthesizes cGAMP. As a second messenger, cGAMP binds to and activates the STING protein on the endoplasmic reticulum, triggering a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. These signaling molecules are crucial for promoting an anti-tumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thus preventing the activation of the STING pathway in nearby immune cells and suppressing the anti-tumor response. This compound blocks the catalytic activity of ENPP1, preventing the degradation of cGAMP and thereby enhancing STING-mediated anti-tumor immunity.

Beyond the cGAS-STING pathway, ENPP1 is also involved in purinergic signaling by hydrolyzing extracellular ATP. The resulting AMP can be further converted to adenosine by CD73. Adenosine is a well-known immunosuppressive molecule in the tumor microenvironment. By inhibiting ENPP1, this compound can potentially modulate the balance of pro-inflammatory ATP and immunosuppressive adenosine.

ENPP1-cGAS-STING Signaling Pathway

The following diagram illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of action for this compound.

ENPP1_cGAS_STING_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzes STING STING cGAMP_out->STING activates Enpp1_IN_2 This compound Enpp1_IN_2->ENPP1 inhibits TBK1 TBK1/IRF3 STING->TBK1 IFN Type I Interferons TBK1->IFN AntiTumor Anti-Tumor Immunity IFN->AntiTumor

Caption: ENPP1 in the cGAS-STING Pathway and Inhibition by this compound.

Experimental Workflow for ENPP1 Inhibition Assays

The general workflow for evaluating an ENPP1 inhibitor like this compound in a cell-based assay is depicted below.

Experimental_Workflow A 1. Seed ENPP1-expressing cells in a 96-well plate B 2. Incubate overnight to allow cell attachment A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Add ENPP1 substrate (e.g., cGAMP or a fluorogenic substrate) C->D E 5. Incubate to allow for enzymatic reaction D->E F 6. Measure product formation (e.g., AMP levels or fluorescence) E->F G 7. Analyze data and determine IC50 F->G

Caption: General workflow for a cell-based ENPP1 inhibitor screening assay.

Quantitative Data

The inhibitory activity of this compound has been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound Against ENPP1

Assay TypeSubstrateIC50 (µM)Source
BiochemicalTG-mAMP (fluorogenic)0.26[1]
BiochemicalpNP-TMP0.48[1]
BiochemicalATP2.0[1]

Note: TG-mAMP is a sensitive fluorescent probe for ENPP1 activity. pNP-TMP (p-Nitrophenyl thymidine 5'-monophosphate) is a chromogenic substrate.

Table 2: Comparative IC50 Data of Other ENPP1 Inhibitors

InhibitorAssay TypeCell LineIC50 (nM)Source
Enpp-1-IN-14Recombinant human ENPP1N/A32.38[2]
Enpp-1-IN-19cGAMP hydrolysisN/A68[3]
Enpp-1-IN-20Recombinant ENPP1N/A0.09
Enpp-1-IN-20Cell-basedN/A8.8
Compound 4eRecombinant ENPP1N/A188
Compound 4eCell-basedMDA-MB-231732

This table provides context for the potency of this compound by comparing it to other known ENPP1 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments involving ENPP1 inhibitors. These protocols can be adapted for the use of this compound.

Biochemical ENPP1 Inhibition Assay (Fluorogenic)

This protocol is adapted from commercially available ENPP1 assay kits and is suitable for determining the direct inhibitory effect of this compound on purified ENPP1 enzyme.

Materials:

  • Recombinant human ENPP1 enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5)

  • Fluorogenic ENPP1 substrate (e.g., TG-mAMP)

  • DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation/Emission ~485/520 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).

  • Enzyme Preparation: Dilute the recombinant ENPP1 enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration.

  • Assay Reaction:

    • Add 50 µL of the diluted ENPP1 enzyme to each well of the 96-well plate.

    • Add 25 µL of the serially diluted this compound or vehicle control to the respective wells.

    • Pre-incubate the plate for 15-30 minutes at 37°C.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only buffer and substrate.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based ENPP1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on endogenous ENPP1 in a suitable cell line.

Materials:

  • A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231, PA-1, or SK-OV-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Assay buffer (e.g., D-Hanks buffer)

  • ENPP1 substrate (e.g., pNP-TMP or a fluorogenic substrate like TG-mAMP)

  • 96-well tissue culture plates (clear or black, depending on the substrate)

  • Plate reader (absorbance at 405 nm for pNP-TMP or fluorescence for fluorogenic substrates)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Cell Washing: Carefully remove the culture medium and wash the cells twice with 100 µL of assay buffer.

  • Compound Addition:

    • Add 80 µL of fresh assay buffer to each well.

    • Prepare serial dilutions of this compound in assay buffer. Add 10 µL of the diluted compound or vehicle control (e.g., 0.5% DMSO in assay buffer) to the respective wells.

  • Substrate Addition: Add 10 µL of the ENPP1 substrate solution (e.g., 2 mM pNP-TMP for a final concentration of 200 µM) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • For pNP-TMP, measure the absorbance at 405 nm.

    • For a fluorogenic substrate, measure the fluorescence at the appropriate wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Handling and Storage

Solubility:

  • This compound is typically soluble in DMSO. Stock solutions can be prepared in DMSO. For aqueous buffers, further dilution is necessary, and the final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.

Storage:

  • Solid: Store at -20°C for long-term storage.

  • Stock Solutions (in DMSO): Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. It is recommended to use within 1 to 6 months.

Conclusion

This compound is a potent and valuable research tool for the investigation of ENPP1 biology. Its ability to inhibit the hydrolysis of key signaling molecules like cGAMP and ATP allows researchers to probe the role of ENPP1 in the tumor microenvironment, innate immunity, and other physiological processes. The data and protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals to effectively utilize this compound in their research endeavors to further elucidate the therapeutic potential of targeting ENPP1.

References

Enpp-1-IN-2: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery and development of Enpp-1-IN-2, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's discovery, mechanism of action, and the experimental protocols used for its characterization.

Introduction: The Role of ENPP1 in Immuno-oncology

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating the extracellular concentration of adenosine triphosphate (ATP) and other nucleotides. Of particular significance in the field of immuno-oncology is its function as the primary hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway. The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an anti-tumor immune response through the production of type I interferons.

By degrading cGAMP, ENPP1 effectively acts as a negative regulator of the STING pathway, thereby suppressing innate anti-tumor immunity. Elevated expression of ENPP1 has been observed in various cancer types and is often associated with a poor prognosis. This has positioned ENPP1 as a promising therapeutic target for enhancing anti-tumor immunity, and the development of potent and selective ENPP1 inhibitors is an area of active research.

Discovery of this compound (Compound C)

This compound, also referred to as Compound C, was identified through a screening campaign aimed at discovering novel, potent inhibitors of ENPP1. The discovery process involved the development of a sensitive fluorescent probe for ENPP1, Tokyo Green (TG)-mAMP, which facilitated high-throughput screening of chemical libraries. This screening led to the identification of a hit compound that, through structural optimization, yielded the potent and specific ENPP1 inhibitor, Compound C.

Quantitative Data Summary

The inhibitory activity of this compound (Compound C) against ENPP1 was determined using multiple assays, with the results summarized in the table below.

Assay TypeSubstrateIC50 (µM)
Fluorescent AssayTG-mAMP0.26[1]
Colorimetric AssaypNP-TMP0.48[1]
ATP Hydrolysis AssayATP2.0[1]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ENPP1. This inhibition prevents the hydrolysis of cGAMP, leading to its accumulation and subsequent activation of the STING signaling pathway.

cGAS-STING Signaling Pathway

The following diagram illustrates the central role of ENPP1 in the cGAS-STING pathway and the mechanism of action of this compound.

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cGAMP_ext Extracellular 2'3'-cGAMP AMP_GMP AMP + GMP cGAMP_ext->AMP_GMP hydrolyzed to ENPP1 ENPP1 ENPP1->cGAMP_ext hydrolyzes Enpp1_IN_2 This compound Enpp1_IN_2->ENPP1 inhibits dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext transported out of cell STING STING (ER Membrane) cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription

Figure 1: this compound inhibits ENPP1, preventing cGAMP degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

ENPP1 Inhibition Assay using TG-mAMP (Fluorescent Assay)

This assay relies on the ENPP1-mediated cleavage of the fluorogenic substrate, TG-mAMP, to produce a fluorescent signal.

Materials:

  • Recombinant human ENPP1 enzyme

  • TG-mAMP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

  • This compound (Compound C)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the ENPP1 enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the TG-mAMP substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the percent inhibition and determine the IC50 value.

ENPP1 Inhibition Assay using p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) (Colorimetric Assay)

This colorimetric assay measures the hydrolysis of pNP-TMP by ENPP1, which releases p-nitrophenol, a yellow-colored product.

Materials:

  • Recombinant human ENPP1 enzyme

  • p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM CaCl2, 200 µM ZnCl2)

  • This compound (Compound C)

  • 96-well clear microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the ENPP1 enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the pNP-TMP substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the absorbance at 405 nm.

  • Calculate the percent inhibition and determine the IC50 value.

ENPP1 Inhibition Assay using ATP (ATP Hydrolysis Assay)

This assay quantifies the amount of AMP produced from the hydrolysis of ATP by ENPP1. The detection of AMP can be achieved through various methods, such as the Transcreener® AMP²/GMP² Assay.

Materials:

  • Recombinant human ENPP1 enzyme

  • Adenosine triphosphate (ATP) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1% DMSO, 0.01% Brij-35)

  • This compound (Compound C)

  • Transcreener® AMP²/GMP² Assay Kit (or other AMP detection system)

  • Microplate suitable for the chosen detection method

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, add the ENPP1 enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time.

  • Initiate the reaction by adding the ATP substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of AMP produced according to the manufacturer's protocol for the chosen detection kit.

  • Calculate the percent inhibition and determine the IC50 value.

Experimental Workflow

The general workflow for screening and characterizing ENPP1 inhibitors is depicted below.

Experimental_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., TG-mAMP assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt IC50 IC50 Determination (pNP-TMP, ATP assays) Lead_Opt->IC50 Selectivity Selectivity Profiling IC50->Selectivity MoA Mechanism of Action Studies (cGAS-STING pathway activation) Selectivity->MoA PK_PD Pharmacokinetics & Pharmacodynamics MoA->PK_PD Efficacy Efficacy in Tumor Models PK_PD->Efficacy

Figure 2: General workflow for the discovery and development of ENPP1 inhibitors.

Conclusion

This compound (Compound C) represents a significant advancement in the development of small molecule inhibitors targeting ENPP1. Its potent and specific inhibition of ENPP1 activity holds promise for enhancing anti-tumor immunity by modulating the cGAS-STING pathway. The detailed experimental protocols and workflows provided in this whitepaper serve as a valuable resource for researchers in the field of immuno-oncology and drug discovery. Further preclinical and clinical investigation of this compound and similar compounds is warranted to fully elucidate their therapeutic potential.

References

The Impact of Enpp-1-IN-2 on Extracellular ATP Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a critical enzyme that regulates the composition of the extracellular milieu by hydrolyzing adenosine triphosphate (ATP). This hydrolysis initiates a signaling cascade that significantly influences physiological and pathological processes, including immune responses within the tumor microenvironment. The inhibition of ENPP1, for instance by molecules like Enpp-1-IN-2, presents a compelling therapeutic strategy. By blocking ENPP1's enzymatic activity, these inhibitors can effectively increase the concentration of extracellular ATP, a potent immunostimulatory signal, thereby modulating cellular responses. This guide provides an in-depth overview of the mechanism of action of this compound, its effect on extracellular ATP levels, detailed protocols for relevant experimental assays, and visual diagrams of the associated signaling pathways and workflows.

The Role of ENPP1 in Extracellular ATP Metabolism

ENPP1 is a type II transmembrane glycoprotein that plays a pivotal role in purinergic signaling by catalyzing the hydrolysis of extracellular ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2][3] This enzymatic action is the rate-limiting step in the conversion of ATP to adenosine. The resulting AMP is subsequently hydrolyzed by other ectonucleotidases, such as CD73, to produce adenosine, a molecule with generally immunosuppressive functions.[2][3]

In the context of oncology, many tumor cells overexpress ENPP1, which contributes to an immunosuppressive tumor microenvironment by depleting immunostimulatory ATP and increasing the concentration of immunosuppressive adenosine. Therefore, inhibiting ENPP1 is a promising approach to reverse this effect and enhance anti-tumor immunity.

This compound: A Potent Inhibitor of ENPP1

This compound (also referred to as Compound C) is a small molecule inhibitor of ENPP1. By binding to the enzyme, this compound blocks its ability to hydrolyze ATP, leading to an accumulation of extracellular ATP.

Data Presentation: Inhibitory Potency and Effects

The inhibitory activity of this compound and other representative ENPP1 inhibitors is summarized below. The primary effect of these inhibitors is an increase in extracellular ATP levels.

Table 1: Inhibitory Potency of Selected ENPP1 Inhibitors

InhibitorTargetSubstrateIC50 / KiReference
This compound ENPP1ATPIC50 = 2.0 μM
SuraminHuman soluble ENPP1ATPKi = 0.26 µM
QS1ENPP1ATPIC50 = 36 nM
STF-1623ENPP1Not SpecifiedIC50 = 1.4 nM
RBS2418ENPP1ATPKi = 0.13 nM

Table 2: Representative Data on the Effect of ENPP1 Inhibition on Extracellular ATP Levels

This table presents a hypothetical, yet scientifically plausible, dataset illustrating the expected dose-dependent effect of an ENPP1 inhibitor on extracellular ATP concentrations in a cancer cell line culture. The actual values can vary depending on the cell line, inhibitor potency, and experimental conditions.

Inhibitor Concentration (μM)Extracellular ATP (nM)Fold Change vs. Control
0 (Vehicle Control)501.0
0.11252.5
1.03507.0
10.075015.0
100.095019.0

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core signaling pathway affected by ENPP1 inhibition and the logical cascade of events.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP Extracellular ATP (Immunostimulatory) ENPP1 ENPP1 ATP->ENPP1 Hydrolysis P2_Receptors P2 Receptors ATP->P2_Receptors Activation AMP AMP ENPP1->AMP Enpp1_IN_2 This compound Enpp1_IN_2->ENPP1 Inhibition CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine (Immunosuppressive) CD73->Adenosine A2_Receptors A2 Receptors Adenosine->A2_Receptors Activation Immune_Activation Immune Activation P2_Receptors->Immune_Activation Immune_Suppression Immune Suppression A2_Receptors->Immune_Suppression

Caption: ENPP1-mediated conversion of extracellular ATP to adenosine.

Logical_Cascade Inhibitor This compound Block_ENPP1 Block ENPP1 Activity Inhibitor->Block_ENPP1 Increase_ATP Increase Extracellular ATP Block_ENPP1->Increase_ATP Decrease_AMP_Ado Decrease Extracellular AMP & Adenosine Block_ENPP1->Decrease_AMP_Ado P2R_Activation Enhanced P2 Receptor Signaling Increase_ATP->P2R_Activation A2R_Reduction Reduced A2 Receptor Signaling Decrease_AMP_Ado->A2R_Reduction Immune_Modulation Pro-inflammatory Immune Response P2R_Activation->Immune_Modulation A2R_Reduction->Immune_Modulation

Caption: Logical cascade of effects following ENPP1 inhibition.

Experimental Protocols

Accurate measurement of extracellular ATP is fundamental to evaluating the efficacy of ENPP1 inhibitors. The luciferase-based assay is a widely used, sensitive, and reliable method.

Measurement of Extracellular ATP using a Luciferase-Based Assay

Principle: This assay is based on the ATP-dependent oxidation of luciferin, a reaction catalyzed by the enzyme luciferase. The light produced in this reaction is directly proportional to the concentration of ATP in the sample.

Materials:

  • Cells in culture (e.g., a cancer cell line with known ENPP1 expression)

  • This compound or other ENPP1 inhibitor

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • ATP standard solution (1 mM)

  • Luminescent ATP assay kit (containing luciferase, luciferin, and assay buffer)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer. If necessary, centrifuge the supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells.

  • ATP Standard Curve Preparation: Prepare a series of ATP standards (e.g., 0-10 µM) by diluting the 1 mM ATP stock solution in the same cell culture medium used for the experiment.

  • Luminescence Measurement:

    • Allow the ATP assay reagent (luciferase/luciferin mixture) to equilibrate to room temperature.

    • Add an equal volume of the ATP assay reagent to each well of a new opaque-walled 96-well plate containing the collected supernatants and the prepared ATP standards.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from medium alone) from all readings.

    • Use the standard curve to calculate the ATP concentration in each experimental sample.

    • Plot the ATP concentration against the inhibitor concentration to determine the dose-response relationship.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay ATP Measurement cluster_analysis Data Analysis A 1. Seed cells in 96-well plate C 3. Treat cells with inhibitor/vehicle A->C B 2. Prepare serial dilutions of this compound B->C D 4. Incubate for defined period C->D E 5. Collect cell supernatant D->E G 7. Add luciferase reagent to samples & standards E->G F 6. Prepare ATP standard curve F->G H 8. Measure luminescence G->H I 9. Calculate ATP concentration H->I J 10. Plot dose-response curve I->J

Caption: A typical experimental workflow for studying ENPP1 inhibition.

Conclusion

The inhibition of ENPP1 by compounds such as this compound offers a potent mechanism for modulating the extracellular nucleotide landscape. By preventing the hydrolysis of extracellular ATP, these inhibitors can significantly increase its concentration, thereby shifting the balance from an immunosuppressive to an immunostimulatory microenvironment. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to investigate and harness the therapeutic potential of ENPP1 inhibition. The provided methodologies and diagrams serve as a robust starting point for designing and interpreting experiments in this promising area of research.

References

understanding the structure of Enpp-1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the ENPP1 Inhibitor: Enpp-1-IN-2

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes, including bone mineralization and insulin signaling.[1][2][3] It functions by hydrolyzing extracellular nucleotides, most notably converting adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][4] Recently, ENPP1 has gained significant attention in the field of immuno-oncology due to its newly discovered role as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.

ENPP1 is the primary enzyme responsible for hydrolyzing extracellular 2',3'-cyclic GMP-AMP (cGAMP), a second messenger that is crucial for activating the STING pathway and initiating an anti-tumor immune response. By degrading cGAMP, ENPP1 effectively dampens this immune surveillance mechanism, allowing cancer cells to evade detection. This has established ENPP1 as a promising therapeutic target for cancer immunotherapy. This compound is a potent small molecule inhibitor of ENPP1, designed to block its enzymatic activity and thereby enhance STING-mediated anti-cancer immunity. This guide provides a detailed overview of the structure and function of ENPP1 and the mechanism of its inhibitor, this compound.

Core Structure of ENPP1

ENPP1 is a complex, multi-domain protein that exists as a homodimer on the cell surface. Structurally, the extracellular portion of mouse and human ENPP1 consists of:

  • Two N-terminal somatomedin B (SMB)-like domains: These domains are involved in protein-protein interactions.

  • A catalytic phosphodiesterase (PDE) domain: This is the active site of the enzyme, containing two zinc ions that are essential for its hydrolytic activity. An insertion loop within this domain is crucial for substrate specificity, particularly for ATP.

  • A nuclease-like domain: This C-terminal domain contributes to the structural stability of the enzyme.

Mechanism of Action and Biological Significance

ENPP1's primary function is the hydrolysis of phosphodiester bonds in various nucleotides. Its most well-studied activity is the hydrolysis of ATP to generate AMP and PPi, a key inhibitor of tissue calcification.

In the context of immunology, ENPP1's critical function is the degradation of cGAMP. Cancer cells can release cGAMP into the tumor microenvironment, where it acts as a paracrine signaling molecule to alert the immune system. Extracellular cGAMP can be taken up by immune cells, such as dendritic cells, to activate the STING pathway, leading to the production of type I interferons and subsequent activation of an anti-tumor T-cell response. ENPP1, which is often overexpressed on cancer cells, intercepts and hydrolyzes this extracellular cGAMP, effectively shutting down this communication and suppressing the immune response.

This compound: A Potent ENPP1 Inhibitor

This compound (also referred to as Compound C) is a potent inhibitor of ENPP1. By blocking the catalytic activity of ENPP1, it prevents the degradation of cGAMP, leading to increased cGAMP levels in the tumor microenvironment and enhanced activation of the STING pathway.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against ENPP1 has been quantified using several biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Assay TypeSubstrateIC50 (μM)
TG-mAMP AssayTG (Tokyo Green)-mAMP0.26
pNP-TMP Assayp-Nitrophenyl thymidine 5'-monophosphate0.48
ATP AssayAdenosine triphosphate2.0

Data sourced from MedChemExpress.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the cGAS-STING pathway, a central component of the innate immune system.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is activated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells, such as cancer cells. Upon binding to dsDNA, the enzyme cGAS is activated and catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING cGAMP->STING_ER Binds & Activates STING_Golgi Activated STING STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes Transcription Transcription of Type I IFN Genes pIRF3->Transcription Translocates & Activates Enpp1_IN_2_Action cluster_cancer Cancer Cell cluster_immune Immune Cell (e.g., DC) cGAMP_out Extracellular 2'3'-cGAMP STING_activation STING Pathway Activation cGAMP_out->STING_activation Activates ENPP1 ENPP1 ENPP1->cGAMP_out Hydrolysis Blocked Inhibitor This compound Inhibitor->ENPP1 IFN Type I Interferon Production STING_activation->IFN

References

Preclinical Profile of Enpp-1-IN-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in both physiological and pathological processes. It is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP to generate inorganic pyrophosphate (PPi) and AMP.[1][2] This enzymatic activity is crucial in the regulation of bone mineralization.[3] More recently, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system.[3][4] By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens anti-tumor immune responses, making it a compelling target for cancer immunotherapy.

Enpp-1-IN-2 is a potent inhibitor of ENPP1. This technical guide provides a comprehensive overview of the available preclinical data on this compound and related ENPP1 inhibitors, offering insights into its mechanism of action, in vitro activity, and the anticipated preclinical profile based on analogous compounds.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of ENPP1. This inhibition leads to two key downstream consequences within the tumor microenvironment:

  • Activation of the cGAS-STING Pathway: By preventing the degradation of 2'3'-cGAMP, this compound increases the concentration of this STING agonist. This leads to the activation of the STING pathway in immune cells, resulting in the production of type I interferons and other pro-inflammatory cytokines that promote an anti-tumor immune response.

  • Modulation of Purinergic Signaling: ENPP1-mediated hydrolysis of ATP contributes to the production of adenosine, a potent immunosuppressive molecule. By inhibiting ENPP1, this compound can reduce adenosine levels, further contributing to a more immune-active tumor microenvironment.

In Vitro Activity of this compound

The inhibitory potency of this compound against ENPP1 has been determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay TypeSubstrateIC50 (µM)
TG-mAMP AssayTokyo Green-mAMP0.26
pNP-TMP Assayp-Nitrophenyl thymidine 5’-monophosphate0.48
ATP Hydrolysis AssayAdenosine Triphosphate (ATP)2.0

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound and other ENPP1 inhibitors are provided below.

ENPP1 Inhibition Assay (pNP-TMP)

This colorimetric assay measures the hydrolysis of the artificial substrate p-nitrophenyl thymidine 5’-monophosphate (pNP-TMP) by ENPP1.

Materials:

  • Recombinant human ENPP1

  • pNP-TMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM MgCl₂, 0.1 mM ZnCl₂)

  • This compound or other test compounds

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound, recombinant ENPP1 enzyme, and assay buffer.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the pNP-TMP substrate.

  • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like NaOH).

  • Measure the absorbance of the product, p-nitrophenolate, at 405 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Cell-Based ENPP1 Activity Assay (TG-mAMP)

This fluorescence-based assay measures ENPP1 activity in live cells using the fluorogenic substrate TG-mAMP.

Materials:

  • ENPP1-expressing cells (e.g., MDA-MB-231, PA-1, SK-OV-3)

  • TG-mAMP substrate

  • Cell culture medium and buffers

  • This compound or other test compounds

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Ex/Em = ~485/520 nm)

Procedure:

  • Seed the ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with an appropriate assay buffer.

  • Add serial dilutions of this compound to the cells and incubate for a short period.

  • Add the TG-mAMP substrate to initiate the reaction.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at the specified wavelengths.

  • Calculate the percent inhibition and determine the cellular IC50 value.

STING Activation Reporter Assay

This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

Materials:

  • THP-1 dual reporter cells (or similar)

  • 2'3'-cGAMP

  • This compound or other test compounds

  • Cell culture medium

  • Luciferase substrate

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate.

  • Treat the cells with this compound at various concentrations.

  • Stimulate the cells with a known concentration of 2'3'-cGAMP.

  • Incubate for a period sufficient to allow for reporter gene expression (e.g., 24 hours).

  • Lyse the cells and add the luciferase substrate.

  • Measure the luminescence using a luminometer.

  • Analyze the data to determine the effect of this compound on STING pathway activation.

Preclinical Profile of Analogous ENPP1 Inhibitors

While specific in vivo preclinical data for this compound is not publicly available, studies on other potent and selective ENPP1 inhibitors provide a strong indication of the expected in vivo profile. The following table summarizes representative data from preclinical studies of analogous ENPP1 inhibitors.

CompoundAnimal ModelEfficacyPharmacokinetics (Mouse)Reference
AVA-NP-695 4T1 breast cancer syngeneic mouse modelAbrogated tumor metastasisNot explicitly stated
RBS2418 Hepa1-6 and GL261-luc syngeneic liver and glioblastoma mouse modelsSignificant reduction in tumor growth and prolonged survivalAchieved trough concentrations in tumors and plasma exceeding ENPP1 EC90 levels
Unnamed Insilico Medicine Inhibitor CT26 and MC38 syngeneic mouse modelsStrong anti-tumor activity and robust tumor regression in combination with immune checkpoint inhibitionGood in vitro ADME and promising PK profile across preclinical species

These studies collectively demonstrate that potent ENPP1 inhibitors can effectively suppress tumor growth and metastasis in various preclinical cancer models, particularly when used in combination with other immunotherapies. The pharmacokinetic profiles of these compounds are being optimized for oral bioavailability and sustained target engagement in vivo.

Signaling Pathways and Experimental Workflows

To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 23cGAMP_ext 2'3'-cGAMP STING STING 23cGAMP_ext->STING activates ATP_ext ATP ENPP1 ENPP1 ATP_ext->ENPP1 substrate AMP_ext AMP CD73 CD73 AMP_ext->CD73 substrate ADO_ext Adenosine Immune_Suppression Immune_Suppression ADO_ext->Immune_Suppression promotes ENPP1->23cGAMP_ext hydrolyzes ENPP1->AMP_ext produces CD73->ADO_ext produces cGAS cGAS cGAS->23cGAMP_ext produces & exports TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 activates Type_I_IFN Type I Interferons IRF3->Type_I_IFN activates Anti_Tumor_Immunity Anti_Tumor_Immunity Type_I_IFN->Anti_Tumor_Immunity promotes DNA Cytosolic DNA DNA->cGAS senses Enpp1_IN_2 This compound Enpp1_IN_2->ENPP1 inhibits

Caption: ENPP1-STING Signaling Pathway and Inhibition by this compound.

ENPP1_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compound Dilutions Add_Components Add Compound and ENPP1 to Plate Prepare_Reagents->Add_Components Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Initiate_Reaction Add Substrate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (if applicable) Incubate_Reaction->Stop_Reaction Read_Plate Read Absorbance or Fluorescence Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data

Caption: General Experimental Workflow for In Vitro ENPP1 Inhibition Assays.

Conclusion

This compound is a potent in vitro inhibitor of ENPP1, targeting a key node in the regulation of the cGAS-STING pathway and purinergic signaling. While specific in vivo data for this compound is not yet in the public domain, the preclinical efficacy and favorable pharmacokinetic profiles of analogous ENPP1 inhibitors strongly support the therapeutic potential of this class of molecules in oncology. The detailed experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the preclinical and clinical utility of this compound and other next-generation ENPP1 inhibitors. Further studies are warranted to fully elucidate the preclinical pharmacokinetics, safety, and in vivo efficacy of this compound.

References

Methodological & Application

Enpp-1-IN-2 In Vitro Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of Enpp-1-IN-2, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).

ENPP1 is a key enzyme that negatively regulates the cGAS-STING signaling pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP).[1] By inhibiting ENPP1, compounds like this compound can enhance STING-mediated anti-tumor immunity, making them promising candidates for cancer immunotherapy.[1] This document outlines both biochemical and cell-based assay protocols to evaluate the inhibitory activity of this compound and other potential ENPP1 inhibitors.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of ENPP1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). Below is a summary of the reported in vitro IC50 values for this compound against human ENPP1 using different assay methodologies, alongside data for other known ENPP1 inhibitors for comparative purposes.

InhibitorAssay TypeSubstrateIC50 (nM)Reference
This compound Biochemical (Fluorogenic)TG-mAMP260[2]
This compound Biochemical (Colorimetric)pNP-TMP480[2]
This compound Biochemical (Luminescent)ATP2000[2]
Enpp-1-IN-12BiochemicalNot Specified41 (Ki)
Enpp-1-IN-19BiochemicalcGAMP68
Enpp-1-IN-20BiochemicalNot Specified0.09
Enpp-1-IN-20Cell-BasedNot Specified8.8
E-3BiochemicalNot Specified26,400
E-17BiochemicalNot Specified15,000
E-27BiochemicalNot Specified16,300
E-54BiochemicalNot Specified13,600

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, buffer composition, and incubation times.

Signaling Pathways and Experimental Workflow

To understand the context of this compound's mechanism of action and the experimental approach to its characterization, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING cGAMP_ext->STING Paracrine Signaling ATP_ext Extracellular ATP ATP_ext->ENPP1 AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi Enpp1_IN_2 This compound Enpp1_IN_2->ENPP1 Inhibition CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN cGAMP_int->cGAMP_ext Export cGAMP_int->STING

ENPP1 negatively regulates the cGAS-STING pathway.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay b1 Combine Recombinant ENPP1 Enzyme and This compound b2 Add Substrate (e.g., TG-mAMP) b1->b2 b3 Incubate b2->b3 b4 Measure Signal (e.g., Fluorescence) b3->b4 b5 Calculate IC50 b4->b5 c1 Seed ENPP1-expressing Cells (e.g., MDA-MB-231) c2 Treat with This compound c1->c2 c3 Add Substrate c2->c3 c4 Incubate c3->c4 c5 Measure Signal c4->c5 c6 Determine IC50 c5->c6

References

Application Notes and Protocols for ENPP-1 Inhibitors in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, primarily by hydrolyzing adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] More recently, ENPP1 has gained significant attention as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[3][4] ENPP1 hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening anti-tumor immune responses.[5] Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance innate immunity against cancers.

These application notes provide a detailed overview and representative protocols for the use of ENPP1 inhibitors in in vivo mouse models, based on publicly available data for various small molecule inhibitors. It is important to note that the specific compound "ENPP-1-IN-2" is not extensively characterized in the available scientific literature. Therefore, the following information serves as a general guide and should be adapted based on the specific properties of the ENPP1 inhibitor being investigated.

Mechanism of Action and Signaling Pathway

ENPP1's primary role in the context of cancer immunotherapy is its ability to hydrolyze extracellular cGAMP. cGAMP is a second messenger produced by cGAS upon sensing cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection often present in the tumor microenvironment. Extracellular cGAMP can be taken up by surrounding immune cells, such as dendritic cells, to activate the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate an anti-tumor immune response. By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing this critical anti-cancer pathway.

ENPP1 inhibitors block the catalytic activity of ENPP1, preventing the degradation of cGAMP. This leads to an increased concentration of extracellular cGAMP, which can then activate the STING pathway in immune cells, promoting an inflamed tumor microenvironment and enhancing anti-tumor immunity.

ENPP1-cGAS-STING Signaling Pathway

ENPP1_cGAS_STING_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzes cGAMP_uptake cGAMP Uptake cGAMP_extra->cGAMP_uptake AMP_GMP AMP + GMP ENPP1->AMP_GMP ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 inhibits STING STING cGAMP_uptake->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I IFNs & Cytokines IRF3->IFNs induces AntiTumor Anti-Tumor Immunity IFNs->AntiTumor

Caption: The ENPP1-cGAS-STING signaling pathway in the tumor microenvironment.

In Vivo Efficacy Studies: Data Summary

The following table summarizes representative data from in vivo mouse studies with various ENPP1 inhibitors. This data can be used as a starting point for designing new experiments.

Compound Name/IDMouse ModelTumor ModelDosage and AdministrationKey FindingsReference
AVA-NP-695BALB/c4T1 breast cancer6 mg/kg, twice daily (route not specified)Not specified in the provided text
Unnamed Inhibitor 1Not specifiedCT-26 colorectal cancer25 mg/kg, intravenous (IV)53% Tumor Growth Inhibition (TGI) as monotherapy; 81% TGI with anti-PD-L1
Unnamed Inhibitor 2Not specifiedCT-26 colorectal cancer25 mg/kg, oral (PO)39% TGI as monotherapy; 86% TGI with anti-PD-L1
RBS2418Not specifiedHepa1-6 liver cancer & GL261-luc glioblastomaDosed to achieve trough concentrations > EC90Significant tumor growth reduction and increased survival; complete tumor regression in 44% of mice in the Hepa1-6 model.
Compound 32Not specifiedE0771 breast cancerNot specifiedDelayed tumor growth
ENPP1-Fc (murine)Not specifiedGACI model (not a cancer model)8-1 g/kg, daily, subcutaneous (SC)Normalized plasma PPi
ENPP1-Fc (human)MouseGACI model (not a cancer model)2.5 mg/kg, 3 times weeklyNormalized murine plasma PPi

Experimental Protocols

The following are representative protocols for evaluating the in vivo efficacy of an ENPP1 inhibitor in a syngeneic mouse tumor model.

Animal Models and Tumor Cell Culture
  • Animal Models: BALB/c or C57BL/6 mice are commonly used for syngeneic tumor models. The choice of strain should match the origin of the tumor cell line.

  • Tumor Cell Lines: Commonly used cell lines for ENPP1 inhibitor studies include 4T1 (murine breast cancer), CT26 (murine colorectal carcinoma), E0771 (murine breast cancer), Hepa1-6 (murine hepatoma), and GL261 (murine glioma).

  • Cell Culture: Culture the selected tumor cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

Tumor Implantation
  • Harvest tumor cells during their exponential growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Resuspend the cells in PBS or HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Inject 100 µL of the cell suspension (containing 1 x 10⁵ cells) subcutaneously into the flank of each mouse.

In Vivo Dosing and Monitoring
  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 3-5 days after implantation.

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Randomization:

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor low dose, ENPP1 inhibitor high dose, combination therapy).

  • Treatment Administration:

    • Prepare the ENPP1 inhibitor in a suitable vehicle (e.g., a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water).

    • Administer the inhibitor and vehicle control according to the planned schedule (e.g., once or twice daily).

    • The route of administration will depend on the inhibitor's properties (e.g., oral gavage, intraperitoneal injection, or intravenous injection).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis, histology).

Data Analysis
  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation monitoring Tumor Growth Monitoring (Calipers) implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Treatment Administration (e.g., Oral Gavage, IP) randomization->treatment efficacy_eval Continued Monitoring (Tumor Volume & Body Weight) treatment->efficacy_eval endpoint Study Endpoint efficacy_eval->endpoint euthanasia Euthanasia endpoint->euthanasia analysis Tumor Excision & Analysis (Weight, PD Markers, Histology) euthanasia->analysis data_analysis Data Analysis (TGI, Statistics) analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vivo efficacy studies of an ENPP1 inhibitor.

Safety and Toxicology

While detailed toxicology studies for all ENPP1 inhibitors are not publicly available, one representative inhibitor, AVA-NP-695, was reported to have no adverse effects at 1000 mg/kg administered twice daily in a 14-day repeated-dose toxicity study in BALB/c mice, suggesting a potentially wide therapeutic window. However, researchers should conduct appropriate safety and toxicology studies for their specific ENPP1 inhibitor, including monitoring for clinical signs of toxicity, changes in body weight, and performing histopathological analysis of major organs.

Conclusion

The inhibition of ENPP1 presents a promising strategy for cancer immunotherapy by enhancing the cGAS-STING pathway. The protocols and data presented here, based on existing research with various ENPP1 inhibitors, provide a solid foundation for the preclinical evaluation of new chemical entities targeting ENPP1 in in vivo mouse models. Careful consideration of the specific inhibitor's properties, appropriate animal models, and well-designed experimental protocols are crucial for obtaining reliable and translatable results.

References

Enpp-1-IN-2: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in the regulation of extracellular nucleotide metabolism. It functions primarily by hydrolyzing adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). In the context of immuno-oncology, ENPP1 has emerged as a key immune checkpoint. It is the primary enzyme responsible for the degradation of cyclic GMP-AMP (cGAMP), a crucial second messenger that activates the ST-ING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system. By hydrolyzing cGAMP, ENPP1 dampens the anti-tumor immune response. Consequently, inhibition of ENPP1 is a promising therapeutic strategy to enhance innate immunity against cancer.

Enpp-1-IN-2 (also known as ENPP1 Inhibitor C) is a potent and selective inhibitor of ENPP1. These application notes provide detailed information on its solubility, preparation for experiments, and protocols for its use in both in vitro and in vivo research settings.

Chemical Properties and Solubility

This compound is a small molecule inhibitor of ENPP1 with IC₅₀ values of 0.26 µM, 0.48 µM, and 2.0 µM in TG-mAMP, pNP-TMP, and ATP-based assays, respectively.[1] Proper handling and storage are crucial for maintaining its activity.

Table 1: Solubility and Storage of this compound

ParameterValueNotes
Molecular Weight 282.3 g/mol
Appearance White to off-white solid
Solubility
   DMSO100 mg/mL (354.18 mM)Ultrasonic treatment and the use of fresh, anhydrous DMSO are recommended.
   Ethanol30 mg/mL[2]
   WaterInsolubleBased on data for similar compounds.
Storage
   Solid Powder-20°C for 3 years
   Stock Solution (in DMSO)-80°C for 6 months-20°C for 1 monthAliquot to avoid repeated freeze-thaw cycles.

Signaling Pathway

ENPP1 plays a critical role in modulating the cGAS-STING pathway, which is essential for innate immune responses to cytosolic DNA.

ENPP1_Pathway ENPP1-cGAS-STING Signaling Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Antigen Presenting Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_tumor 2'3'-cGAMP cGAS->cGAMP_tumor ATP, GTP STING_tumor STING IRF3_tumor IRF3 STING_tumor->IRF3_tumor activates IFN_tumor Type I IFN IRF3_tumor->IFN_tumor induces cGAMP_tumor->STING_tumor activates cGAMP_ext Extracellular 2'3'-cGAMP cGAMP_tumor->cGAMP_ext exported DNA DNA DNA->cGAS Cytosolic DNA ENPP1 ENPP1 cGAMP_ext->ENPP1 substrate STING_immune STING cGAMP_ext->STING_immune activates AMP AMP ENPP1->AMP hydrolyzes to IRF3_immune IRF3 STING_immune->IRF3_immune activates IFN_immune Type I IFN IRF3_immune->IFN_immune induces Immune_Response Anti-tumor Immune Response IFN_immune->Immune_Response promotes Enpp1_IN_2 This compound Enpp1_IN_2->ENPP1 inhibits

ENPP1-cGAS-STING Signaling Pathway

Experimental Protocols

In Vitro Cell-Based Assay: Assessment of STING Pathway Activation

This protocol describes how to assess the ability of this compound to enhance STING signaling in a cellular context.[3]

Materials:

  • THP-1 cells (human monocytic cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Reagents for quantifying Type I Interferon (IFN) production (e.g., ELISA or reporter assay)

Workflow:

in_vitro_workflow A Seed THP-1 cells in a 96-well plate B Pre-treat cells with this compound (e.g., 300 nM) for 2 hours A->B C Stimulate cells to induce endogenous cGAMP production (optional) B->C D Incubate for an appropriate time (e.g., 24 hours) C->D E Collect supernatant D->E F Quantify Type I IFN production (e.g., ELISA) E->F

In Vitro Experimental Workflow

Protocol:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. A vehicle control (DMSO-containing medium) should be prepared in parallel.

  • Pre-treatment: Remove the culture medium from the wells and add the medium containing the desired concentrations of this compound or vehicle control. A final concentration of 300 nM has been shown to be effective.[3] Incubate the cells for 2 hours.

  • Stimulation (Optional): Depending on the experimental design, cells can be stimulated with an agent that induces cytosolic DNA and subsequent cGAMP production to enhance the readout.

  • Incubation: Incubate the plate for a period sufficient to allow for Type I IFN production (e.g., 24 hours).

  • Quantification of Type I IFN: Collect the cell culture supernatant and quantify the amount of Type I IFN using a suitable method such as an ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of Type I IFN in the this compound-treated wells to the vehicle-treated wells to determine the extent of STING pathway activation.

In Vivo Animal Study: Evaluation of Anti-Tumor Efficacy

This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.[3]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • 4T1 murine breast cancer cells

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Syringes and needles

  • Calipers for tumor measurement

Workflow:

in_vivo_workflow A Implant 4T1 tumor cells into the mammary fat pad of BALB/c mice B Monitor tumor growth until tumors reach ~60 mm³ A->B C Randomize mice into treatment and vehicle control groups B->C D Administer this compound (100 mg/kg/day, s.c.) or vehicle daily for 21 days C->D E Measure tumor volume and body weight twice weekly D->E F At the end of the study, excise tumors and analyze metastatic nodules E->F

In Vivo Experimental Workflow

Protocol:

  • Tumor Cell Implantation: Inoculate 5 x 10⁵ 4T1 cells into the mammary fat pad of female BALB/c mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of approximately 60 mm³, randomize the mice into treatment and vehicle control groups.

  • Formulation Preparation: Prepare the this compound formulation for injection. For subcutaneous administration, this compound can be dissolved in sterile PBS.

  • Treatment Administration: Administer this compound via subcutaneous injection at a dose of 100 mg/kg/day for 21 days. The vehicle control group should receive an equivalent volume of PBS.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight twice a week throughout the study.

    • At the end of the 21-day treatment period, euthanize the mice.

    • Excise the primary tumors and weigh them.

    • Examine and quantify pulmonary and intraperitoneal metastatic nodules.

  • Data Analysis: Compare the tumor growth rates, final tumor weights, and the number of metastatic nodules between the treatment and vehicle control groups to assess the anti-tumor efficacy of this compound.

Concluding Remarks

This compound is a valuable tool for investigating the role of the ENPP1-cGAS-STING pathway in health and disease, particularly in the field of cancer immunology. The protocols provided here offer a starting point for researchers to explore the in vitro and in vivo effects of this inhibitor. As with any experimental system, optimization of concentrations, cell types, and animal models may be necessary to achieve the desired results.

References

Application Notes and Protocols for Measuring Enpp-1-IN-2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes, including bone mineralization and the regulation of the innate immune system.[1][2][3] ENPP1 hydrolyzes extracellular adenosine triphosphate (ATP) to generate adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a key inhibitor of calcification.[2][4] More recently, ENPP1 has been identified as a major negative regulator of the cGAS-STING pathway by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP). By degrading cGAMP, ENPP1 dampens the anti-tumor immune response, making it a promising therapeutic target for cancer immunotherapy.

Enpp-1-IN-2 is a potent inhibitor of ENPP1. Accurate and reliable methods to measure the activity of this compound are crucial for its characterization and for the development of novel ENPP1-targeted therapeutics. These application notes provide detailed protocols for various biochemical and cell-based assays to determine the inhibitory activity of this compound.

Signaling Pathways Involving ENPP1

ENPP1 modulates two key signaling pathways through its enzymatic activity: the purinergic signaling pathway via ATP hydrolysis and the cGAS-STING pathway via cGAMP hydrolysis.

ENPP1_Signaling_Pathways cluster_0 Purinergic Signaling & Mineralization cluster_1 cGAS-STING Pathway ATP Extracellular ATP ENPP1_ATP ENPP1 ATP->ENPP1_ATP Substrate AMP AMP ENPP1_ATP->AMP PPi Inorganic Pyrophosphate (PPi) ENPP1_ATP->PPi CD73 CD73 AMP->CD73 Mineralization Bone Mineralization (Inhibited) PPi->Mineralization Adenosine Adenosine CD73->Adenosine Cytosolic_dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ENPP1_cGAMP ENPP1 cGAMP->ENPP1_cGAMP Substrate STING STING cGAMP->STING Activates ENPP1_cGAMP->STING Inhibits activation AMP_GMP AMP + GMP ENPP1_cGAMP->AMP_GMP Degrades to TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN Immune_Response Anti-tumor Immune Response Type_I_IFN->Immune_Response

Caption: ENPP1's dual role in regulating purinergic signaling and the cGAS-STING pathway.

Quantitative Data Summary

The inhibitory potency of this compound and the kinetic parameters of ENPP1 with its key substrates are summarized below.

Compound/SubstrateParameterValueAssay TypeReference
Enpp-1-IN-20 IC₅₀0.09 nMBiochemical Assay
IC₅₀8.8 nMCell-Based Assay
ATP Kₘ46 µMKinetic Analysis
kcat16 s⁻¹Kinetic Analysis
kcat5.51 s⁻¹Kinetic Analysis
2',3'-cGAMP kcat5.36 s⁻¹Kinetic Analysis
kcat4 s⁻¹Kinetic Analysis
UTP Kₘ4.3 mMKinetic Analysis
kcat200 s⁻¹Kinetic Analysis
kcat1.96 s⁻¹Kinetic Analysis
GTP Kₘ4.2 mMKinetic Analysis
kcat820 s⁻¹Kinetic Analysis
CTP Kₘ1.2 mMKinetic Analysis
kcat8.7 s⁻¹Kinetic Analysis

Experimental Protocols

A variety of methods can be employed to measure the activity of ENPP1 and the inhibitory potential of compounds like this compound. These range from biochemical assays using purified enzymes to cell-based assays that measure ENPP1 activity in a more physiological context.

Biochemical Assays

Biochemical assays directly measure the enzymatic activity of purified ENPP1 and are ideal for high-throughput screening (HTS) and for determining the mechanism of inhibition.

This assay is a common method for determining ENPP1 activity based on the hydrolysis of the artificial substrate pNP-TMP.

Colorimetric_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, ENPP1 Enzyme, pNP-TMP Substrate, and Inhibitor (this compound) Start->Prepare_Reagents Add_Inhibitor Add this compound and Controls to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add ENPP1 Enzyme (except substrate blank) Add_Inhibitor->Add_Enzyme Pre_incubate Pre-incubate at 37°C for 15 minutes Add_Enzyme->Pre_incubate Add_Substrate Add pNP-TMP Substrate to Initiate Reaction Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Analyze_Data Calculate Reaction Rates and Determine IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the colorimetric ENPP1 activity assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, pH 8.5.

    • ENPP1 Enzyme: Dilute recombinant human ENPP1 to a 2X working concentration (e.g., 2 ng/µL) in Assay Buffer.

    • Substrate: Prepare a 2X working solution of p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) (e.g., 2 mM) in Assay Buffer.

    • Inhibitor: Prepare a serial dilution of this compound in Assay Buffer containing a final concentration of 4% DMSO.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the this compound serial dilutions to the appropriate wells.

    • For 100% activity control wells, add 25 µL of Assay Buffer with 4% DMSO.

    • For substrate blank wells, add 50 µL of Assay Buffer.

    • Add 25 µL of the 2X ENPP1 enzyme working solution to all wells except the substrate blank.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the 2X pNP-TMP substrate working solution to all wells. The final reaction volume will be 100 µL.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 30-60 minutes.

    • Calculate the reaction rate (Vmax) for each well from the linear portion of the absorbance versus time plot.

    • Calculate the percent inhibition for each this compound concentration relative to the control wells.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This is a high-throughput, fluorescence polarization (FP) or TR-FRET-based immunoassay that directly measures the AMP and/or GMP produced by ENPP1 from substrates like ATP or cGAMP.

Protocol Outline:

  • Enzyme Reaction: In a microplate, combine the purified recombinant ENPP1 enzyme with the chosen substrate (ATP or cGAMP) and the test compound (this compound).

  • Incubation: Allow the enzymatic reaction to proceed for a defined period (e.g., 60 minutes).

  • Detection: Add the Transcreener® AMP²/GMP² detection reagents (an antibody selective for AMP/GMP and a fluorescent tracer). The AMP/GMP produced in the reaction competes with the tracer for antibody binding, leading to a change in the fluorescence signal.

  • Signal Reading: Read the plate on a compatible fluorescence plate reader.

  • Data Analysis: Determine the inhibitory effect of this compound based on the change in the fluorescence signal and calculate the IC₅₀ value.

This highly sensitive assay quantifies cGAMP levels by coupling its degradation by ENPP1 to a luciferase-based ATP detection system.

Principle:

  • ENPP1 hydrolyzes cGAMP to AMP and GMP.

  • In a coupled reaction, AMP is converted to ATP.

  • The newly generated ATP is then quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial amount of cGAMP.

Protocol Outline:

  • ENPP1 Reaction: Incubate purified ENPP1 with cGAMP and various concentrations of this compound.

  • Heat Inactivation: Terminate the reaction by heat-inactivating ENPP1.

  • AMP to ATP Conversion: Add the necessary enzymes and reagents to convert the produced AMP into ATP.

  • Luminescence Detection: Add a luciferase/luciferin reagent (e.g., CellTiter-Glo®) and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the amount of cGAMP degraded and determine the IC₅₀ of this compound.

Cell-Based Assays

Cell-based assays measure the activity of ENPP1 in a more physiological environment, providing valuable insights into the compound's efficacy in a cellular context.

Commercially available kits, such as the Cayman Chemical ENPP1/ENPP3 Cell-Based Activity Assay Kit, provide a convenient platform to measure ENPP1 activity in live cells using a specific fluorogenic substrate.

Fluorogenic_Cell_Assay_Workflow Start Start Seed_Cells Seed Cells with High ENPP1 Expression (e.g., MDA-MB-231, HepG2) Start->Seed_Cells Wash_Cells Wash Cells to Remove Media Seed_Cells->Wash_Cells Add_Inhibitor Add this compound and Incubate Wash_Cells->Add_Inhibitor Add_Substrate Add Fluorogenic Substrate (e.g., TG-mAMP) Add_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure Fluorescence (Ex/Em ~485/520 nm) Incubate_Reaction->Measure_Fluorescence Analyze_Data Calculate Percent Inhibition and Determine IC₅₀ Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorogenic cell-based ENPP1 assay.

Protocol:

  • Cell Culture:

    • Culture a cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 or HepG2) in a 96-well plate.

    • Allow cells to adhere and grow overnight at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Wash the cells twice with an appropriate assay buffer (e.g., D-Hanks buffer or the buffer provided in the kit) to remove serum, which can interfere with the assay.

    • Add this compound at various concentrations to the cells and pre-incubate for a specified time (e.g., 5 minutes at 37°C).

    • Add the fluorogenic ENPP1 substrate (e.g., TG-mAMP) to all wells.

    • Incubate the plate for 1 hour at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for the Tokyo Green™ fluorophore).

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the cellular IC₅₀ value from the dose-response curve.

This method assesses the ability of this compound to prevent the degradation of cGAMP produced by cells, providing a direct measure of ENPP1 inhibition in the context of the cGAS-STING pathway. cGAMP levels can be quantified using methods like LC-MS/MS or ELISA.

Protocol Outline (using ELISA):

  • Cell Treatment:

    • Culture cells that produce cGAMP (e.g., cells overexpressing cGAS or stimulated with dsDNA).

    • Treat the cells with different concentrations of this compound for a desired period.

    • Collect cell lysates and/or culture supernatants.

  • Sample Preparation:

    • For cell lysates, wash cells with ice-cold PBS and lyse them. Centrifuge to remove debris.

    • For supernatants, centrifuge to remove any detached cells.

  • cGAMP ELISA:

    • Perform the cGAMP ELISA according to the manufacturer's instructions. This typically involves:

      • Adding samples and standards to a cGAMP-coated plate.

      • Adding a cGAMP-specific antibody.

      • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Adding a colorimetric substrate and stopping the reaction.

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the cGAMP standards.

    • Determine the concentration of cGAMP in the samples by interpolating from the standard curve.

    • Evaluate the dose-dependent effect of this compound on cGAMP levels.

Conclusion

The protocols described in these application notes provide a comprehensive toolkit for researchers to accurately measure the activity of the ENPP1 inhibitor, this compound. The choice of assay will depend on the specific research question, with biochemical assays being well-suited for initial screening and mechanistic studies, and cell-based assays providing a more physiologically relevant assessment of inhibitor potency. By employing these robust methods, researchers can effectively characterize the inhibitory profile of this compound and advance the development of novel therapeutics targeting ENPP1.

References

Application Note: High-Throughput Screening for ENPP1 Inhibitors Using Enpp-1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2][3] It functions as a key regulator of extracellular purinergic signaling by hydrolyzing nucleotides, most notably hydrolyzing adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][4] ENPP1 is also the primary enzyme responsible for degrading the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING innate immunity pathway. Given its role in suppressing antitumor immunity and its involvement in mineralization disorders and metabolic diseases, ENPP1 has emerged as a promising therapeutic target.

High-throughput screening (HTS) assays are essential for identifying novel and potent ENPP1 inhibitors. This document provides detailed protocols for biochemical HTS assays to screen for ENPP1 inhibitors, using Enpp-1-IN-2 as a reference control compound.

Signaling Pathways Involving ENPP1

ENPP1's enzymatic activity places it at the intersection of two crucial signaling pathways: the cGAS-STING pathway, central to innate immunity, and the purinergic signaling pathway, which regulates inflammation and immune responses.

cGAS-STING Pathway Regulation by ENPP1

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and an antitumor response. ENPP1 negatively regulates this pathway by hydrolyzing the signaling molecule cGAMP, thereby dampening the immune response. Inhibition of ENPP1 can therefore enhance STING signaling and promote antitumor immunity.

ENPP1_STING_Pathway cluster_outside Extracellular Space cluster_cell Tumor Cell Extracellular_cGAMP Extracellular cGAMP ENPP1_Node ENPP1 Extracellular_cGAMP->ENPP1_Node AMP_GMP AMP + GMP ENPP1_Node->AMP_GMP hydrolyzes STING STING (ER Membrane) ENPP1_Node->STING INHIBITS Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS cGAMP_inside cGAMP cGAS->cGAMP_inside synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_inside->Extracellular_cGAMP Transported out cGAMP_inside->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFNα, IFNβ) IRF3->IFNs induces transcription Immune_Response Antitumor Immunity IFNs->Immune_Response

Caption: ENPP1 negatively regulates the cGAS-STING pathway.
ENPP1 in Purinergic Signaling

In the tumor microenvironment, stressed or dying cells release ATP. ENPP1 hydrolyzes this extracellular ATP to AMP. The AMP can then be converted by ecto-5'-nucleotidase (CD73) into adenosine, a potent immunosuppressive molecule that hinders the activity of immune cells and promotes tumor growth.

ENPP1_Purinergic_Pathway cluster_TME Tumor Microenvironment ATP Extracellular ATP ENPP1_Node ENPP1 ATP->ENPP1_Node AMP AMP ENPP1_Node->AMP hydrolyzes CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine hydrolyzes Immune_Cells T-cells, NK cells Adenosine->Immune_Cells acts on A2A Receptor Suppression Immune Suppression Immune_Cells->Suppression

Caption: ENPP1 contributes to immunosuppressive purinergic signaling.

This compound: A Potent ENPP1 Inhibitor

This compound is a potent inhibitor of ENPP1, suitable for use as a positive control in HTS campaigns. Its inhibitory activity has been quantified using various assay formats.

Assay SubstrateIC₅₀ (µM)Description
TG-mAMP0.26A sensitive fluorogenic probe for ENPP1.
pNP-TMP0.48A colorimetric substrate for phosphodiesterases.
ATP2.0The primary physiological substrate of ENPP1.

Experimental Protocols for High-Throughput Screening

Two primary HTS-compatible methods for measuring ENPP1 activity are described below: a fluorescence-based assay using a specific substrate and a competitive immunoassay that detects the product of the enzymatic reaction.

Protocol 1: Fluorogenic HTS Assay

This protocol is based on the use of a specific fluorogenic substrate that is cleaved by ENPP1 to release a fluorescent molecule. An example of such a system is the Cayman Chemical ENPP1 Fluorescent Inhibitor Screening Assay Kit, which uses Tokyo Green™-mAMP (TG-mAMP).

Assay Principle: ENPP1 cleaves the non-fluorescent substrate, generating a highly fluorescent product. Inhibitors of ENPP1 will prevent this cleavage, resulting in a lower fluorescence signal.

Materials and Reagents:

  • Recombinant Human ENPP1

  • ENPP1 Assay Buffer

  • Fluorogenic Substrate (e.g., TG-mAMP)

  • This compound (Positive Control)

  • Test Compounds dissolved in DMSO

  • Solid black 96-well or 384-well microplates

  • Fluorescence plate reader (Excitation/Emission ≈ 485/520 nm)

Experimental Workflow:

HTS_Workflow_Fluorogenic Start Start Dispense 1. Dispense Reagents - Add Buffer, Inhibitor/Vehicle (DMSO) - Add ENPP1 Enzyme Solution (to all wells except no-enzyme control) Start->Dispense Preincubation 2. Pre-incubate Briefly mix and pre-incubate plate with compounds and enzyme. Dispense->Preincubation Initiate 3. Initiate Reaction Add Fluorogenic Substrate (e.g., TG-mAMP) to all wells. Preincubation->Initiate Incubate 4. Incubate Incubate plate at 37°C. (e.g., 30-60 minutes) Initiate->Incubate Read 5. Measure Fluorescence Read plate at Ex/Em = 485/520 nm. Incubate->Read Analyze 6. Data Analysis Calculate % Inhibition and IC₅₀ values. Read->Analyze End End Analyze->End HTS_Workflow_Transcreener Start Start Enzyme_Reaction 1. Set up Enzyme Reaction - Add Buffer, Substrate (ATP/cGAMP), Inhibitor/Vehicle, and ENPP1 Enzyme. Start->Enzyme_Reaction Incubate_Enzyme 2. Incubate Incubate plate at RT or 37°C (e.g., 60 minutes) Enzyme_Reaction->Incubate_Enzyme Add_Detection 3. Add Detection Reagents Add the Transcreener® AMP²/GMP² Antibody-Tracer mix. Incubate_Enzyme->Add_Detection Incubate_Detection 4. Incubate Incubate for 60 minutes at room temperature. Add_Detection->Incubate_Detection Read 5. Measure Signal Read Fluorescence Polarization (FP) or TR-FRET. Incubate_Detection->Read Analyze 6. Data Analysis Convert signal to AMP/GMP produced. Calculate % Inhibition and IC₅₀ values. Read->Analyze End End Analyze->End

References

Protocol for Assessing the Specificity of Enpp-1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes, including the regulation of extracellular nucleotide metabolism, bone mineralization, and insulin signaling.[1][2] A key function of ENPP1 is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a crucial component of the innate immune system.[1] By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity.[1] Consequently, inhibitors of ENPP1, such as Enpp-1-IN-2, are being investigated as potential therapeutics, particularly in oncology, to enhance the cGAMP-STING-mediated immune response.[1]

This compound is a potent inhibitor of ENPP1, with IC50 values of 0.26 µM, 0.48 µM, and 2.0 µM as determined by TG-mAMP, pNP-TMP, and ATP assays, respectively. Assessing the specificity of such inhibitors is paramount to ensure that their biological effects are on-target and to minimize potential off-target toxicities. This document provides a comprehensive set of protocols to evaluate the specificity of this compound, encompassing biochemical, cellular, and pathway-level analyses.

Core Principles of Specificity Assessment

A thorough assessment of an inhibitor's specificity involves multiple tiers of investigation:

  • Biochemical Specificity: Direct evaluation of the inhibitor's activity against the primary target versus other related enzymes, such as other members of the ENPP family and other phosphodiesterases.

  • Cellular Target Engagement: Confirmation that the inhibitor binds to its intended target within a cellular context.

  • On-Target Pathway Modulation: Demonstration that the inhibitor modulates the signaling pathway downstream of the target.

  • Off-Target Pathway Analysis: Investigation of the inhibitor's effects on other signaling pathways to identify potential off-target activities.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeSubstrateIC50 (µM)
ENPP1FluorescentTG-mAMP0.26
ENPP1ColorimetricpNP-TMP0.48
ENPP1LuminescentATP2.0

This table summarizes the reported in vitro potency of this compound against its primary target, ENPP1, using different assay formats.

Table 2: Representative Selectivity Panel for an ENPP1 Inhibitor
Target% Inhibition at 10 µM
ENPP1 98
ENPP2 (Autotaxin)< 10
ENPP325
PDE1A< 5
PDE2A< 5
PDE3A< 5
PDE4D< 5
PDE5A< 5

This table presents representative data on the selectivity of a hypothetical ENPP1 inhibitor against other ENPP family members and various phosphodiesterases (PDEs). Specific data for this compound should be generated using the protocols outlined below.

Signaling Pathways and Experimental Workflows

ENPP1-STING Signaling Pathway

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolysis cGAMP_intra 2'3'-cGAMP cGAMP_ext->cGAMP_intra transport ATP_ext ATP ATP_ext->ENPP1 hydrolysis AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 Adenosine Adenosine Enpp1_IN_2 This compound Enpp1_IN_2->ENPP1 inhibition CD73->Adenosine STING STING cGAMP_intra->STING activation TBK1 TBK1 STING->TBK1 phosphorylation IRF3 IRF3 TBK1->IRF3 phosphorylation IFNs Type I Interferons (ISGs) IRF3->IFNs transcription

Caption: The ENPP1-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Specificity Assessment

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_profiling Broad Profiling (Optional) biochem_start Start: this compound enpp1_activity ENPP1 Activity Assays (TG-mAMP, pNP-TMP, ATP) biochem_start->enpp1_activity selectivity_panel Selectivity Panel (ENPP family, PDEs) enpp1_activity->selectivity_panel cetsa Cellular Thermal Shift Assay (CETSA) - Target Engagement selectivity_panel->cetsa Proceed if selective western_blot Western Blot - pSTING, pTBK1, pIRF3 cetsa->western_blot qpcr qPCR - Interferon-Stimulated Genes (ISGs) western_blot->qpcr kinome_scan Kinome Profiling (e.g., KINOMEscan™) qpcr->kinome_scan Further characterization

Caption: A logical workflow for assessing the specificity of this compound.

Experimental Protocols

Biochemical Assays for ENPP1 Inhibition

These assays quantify the direct inhibitory effect of this compound on the enzymatic activity of purified ENPP1.

a) Colorimetric Assay using p-Nitrophenyl Thymidine 5’-Monophosphate (pNP-TMP)

This assay measures the release of the chromophore p-nitrophenolate upon cleavage of the artificial substrate pNP-TMP by ENPP1.

  • Materials:

    • Recombinant human ENPP1

    • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 100 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂

    • Substrate: p-Nitrophenyl thymidine 5’-monophosphate (pNP-TMP)

    • This compound

    • 96-well clear flat-bottom plate

    • Plate reader capable of measuring absorbance at 405 nm

  • Protocol:

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in Assay Buffer.

    • Add 50 µL of Assay Buffer containing various concentrations of this compound or vehicle (DMSO) to the wells of the 96-well plate.

    • Add 25 µL of recombinant ENPP1 (final concentration ~0.5 µg/mL) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of pNP-TMP solution (final concentration ~1 mM).

    • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C, taking readings every minute for 30 minutes.

    • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

b) Fluorescent Assay using TG-mAMP

This is a highly sensitive assay using a specific fluorescent probe for ENPP1.

  • Materials:

    • ENPP1 Fluorescent Inhibitor Screening Assay Kit (e.g., from Cayman Chemical) which includes:

      • Recombinant human ENPP1

      • ENPP1 Assay Buffer

      • ENPP1 Substrate (TG-mAMP)

    • This compound

    • 96-well black plate

    • Fluorescence plate reader (Excitation/Emission: 485/520 nm)

  • Protocol:

    • Follow the kit manufacturer's instructions for reagent preparation.

    • Add Assay Buffer, this compound (at various concentrations), and ENPP1 enzyme to the wells of the black plate.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the TG-mAMP substrate.

    • Incubate for 20-30 minutes at room temperature, protected from light.

    • Measure the fluorescence at an excitation of 485 nm and an emission of 520 nm.

    • Calculate the IC50 value as described above.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

  • Materials:

    • Cell line expressing ENPP1 (e.g., HT-1080)

    • Complete cell culture medium

    • This compound

    • PBS with protease and phosphatase inhibitors

    • Thermal cycler

    • Equipment for Western blotting (SDS-PAGE, transfer system, etc.)

    • Primary antibody against ENPP1

    • HRP-conjugated secondary antibody

  • Protocol:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

    • Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of 10-20 x 10⁶ cells/mL.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble ENPP1 in each sample by Western blotting.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Western Blot for STING Pathway Activation

This protocol assesses the functional consequence of ENPP1 inhibition by measuring the phosphorylation of key downstream proteins in the STING pathway.

  • Materials:

    • THP-1 cells (a human monocytic cell line)

    • RPMI-1640 medium, FBS, Penicillin-Streptomycin

    • PMA (Phorbol 12-myristate 13-acetate) for differentiation

    • This compound

    • 2'3'-cGAMP (STING agonist)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-pSTING (Ser366), anti-STING, anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, and a loading control (e.g., GAPDH).

    • Western blotting equipment and reagents.

  • Protocol:

    • Differentiate THP-1 cells by treating with PMA (100 ng/mL) for 48 hours.

    • Pre-treat the differentiated THP-1 cells with various concentrations of this compound or vehicle for 2 hours.

    • Stimulate the cells with 2'3'-cGAMP (e.g., 5 µg/mL) for 1-3 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and Western blotting using the specified primary antibodies.

    • An increase in the phosphorylation of STING, TBK1, and IRF3 in the presence of this compound (especially upon cGAMP stimulation) indicates on-target pathway modulation.

qPCR for Interferon-Stimulated Genes (ISGs)

This assay quantifies the transcriptional output of STING pathway activation.

  • Materials:

    • Cells and treatment reagents as in the Western blot protocol.

    • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for ISGs (e.g., IFIT1, MX1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).

    • qPCR instrument

  • Protocol:

    • Treat cells as described in the Western blot protocol (step 1-3).

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers for the target ISGs and the housekeeping gene.

    • Analyze the relative gene expression using the ΔΔCt method.

    • A dose-dependent increase in ISG mRNA levels in response to this compound treatment (with cGAMP stimulation) confirms functional on-target activity.

Kinome Profiling (Optional)

For a comprehensive specificity profile, this compound can be screened against a large panel of kinases. This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). The general principle involves measuring the ability of the test compound to compete with a ligand for the ATP-binding site of a large number of kinases. This will reveal any potential off-target kinase inhibition, which is crucial for preclinical safety assessment.

References

Application Notes and Protocols: Utilizing ENPP-1-IN-2 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway, ENPP1 dampens the innate immune response to cancer.[1] Overexpression of ENPP1 in the tumor microenvironment is associated with poor prognosis and resistance to immunotherapy.[2][3]

ENPP-1-IN-2 is a potent and selective inhibitor of ENPP1. By blocking the catalytic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to the activation of the STING pathway in surrounding immune cells.[1] This activation promotes the production of type I interferons and other pro-inflammatory cytokines, which in turn enhances the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells within the tumor. This process can effectively turn immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.[4]

These application notes provide detailed protocols for evaluating the synergistic anti-tumor effects of this compound in combination with immunotherapy, such as anti-PD-1 antibodies, in preclinical models.

Signaling Pathways and Experimental Logic

The combination of this compound and immunotherapy leverages a two-pronged approach to enhance anti-tumor immunity. This compound acts upstream by activating the innate immune system via the cGAS-STING pathway, while immune checkpoint inhibitors, like anti-PD-1, work downstream to unleash the adaptive immune response.

ENPP1_Immunotherapy_Pathway ENPP1 Inhibition and Immunotherapy Synergy cluster_cancer_cell Cancer Cell cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_t_cell Cytotoxic T Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_in cGAMP (intracellular) cGAS->cGAMP_in produces cGAMP_out cGAMP (extracellular) cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 substrate STING STING cGAMP_out->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes IFNs Type I Interferons STING->IFNs induces T_Cell_Activation T Cell Priming & Activation IFNs->T_Cell_Activation PD1 PD-1 T_Cell_Activation->PD1 Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing T_Cell_Exhaustion T Cell Exhaustion PD1->T_Cell_Exhaustion induces T_Cell_Exhaustion->Tumor_Cell_Killing suppresses This compound This compound This compound->ENPP1 inhibits Anti-PD-1 Anti-PD-1 Anti-PD-1->PD1 blocks PDL1 PD-L1 (on Cancer Cell) PDL1->PD1 binds

Diagram 1: Signaling pathway of this compound and anti-PD-1 combination therapy.

Data Presentation

The following tables summarize representative preclinical data for various ENPP1 inhibitors in combination with immune checkpoint blockade. This data can be used as a benchmark for designing experiments and anticipating results with this compound.

Table 1: In Vivo Anti-Tumor Efficacy of ENPP1 Inhibitors as Monotherapy and in Combination with Anti-PD-1/PD-L1

ENPP1 InhibitorMouse ModelMonotherapy TGI (%)Combination Therapy TGI (%)Reference
OC-1 (oral)CT26, MC3820 - 40~75 (with anti-PD-1)
Unnamed (IV)CT265381 (with anti-PD-L1)
Unnamed (oral)CT263986 (with anti-PD-L1)
STF-1623MC38, CT26SignificantSynergistic with anti-PD-L1
TXN10128CT26, MC38, Pan02Not specifiedSignificant synergy with anti-PD-L1
RBS2418Hepa1-6, GL261-lucSignificantNot specified
Unnamed ProdrugPan021151 (with radiation)

TGI: Tumor Growth Inhibition

Table 2: Effect of ENPP1 Inhibition on the Tumor Immune Microenvironment

ENPP1 InhibitorObservationMouse ModelReference
STF-1623Dramatic increase in tumor-infiltrating CD4+ and CD8+ T cellsPancreatic cancer model
OC-1Increased gene expression of IFN-β and CXCL10THP-1 cells
ISM5939Increased cGAMP accumulation in tumors, promoted STING activation in immune cellsPreclinical tumor models

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with immunotherapy.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Syngeneic Tumor Cell Culture (e.g., CT26, MC38) Tumor_Inoculation Subcutaneous Tumor Inoculation Cell_Culture->Tumor_Inoculation Animal_Model Animal Model (e.g., BALB/c or C57BL/6 mice) Animal_Model->Tumor_Inoculation Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Dosing Regimen: - Vehicle Control - this compound - Anti-PD-1 - Combination Randomization->Dosing Monitoring Monitor Tumor Growth and Body Weight Dosing->Monitoring Endpoint Euthanasia at Endpoint Monitoring->Endpoint Tumor_Harvest Tumor and Spleen Harvest Endpoint->Tumor_Harvest Flow_Cytometry Flow Cytometry of Tumor Infiltrating Lymphocytes Tumor_Harvest->Flow_Cytometry Cytokine_Analysis Cytokine Analysis (e.g., ELISA, Luminex) Tumor_Harvest->Cytokine_Analysis Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Cytokine_Analysis->Data_Analysis

Diagram 2: General experimental workflow for in vivo efficacy studies.
Protocol 1: In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with an anti-PD-1 antibody.

Materials:

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c mice, MC38 colon adenocarcinoma for C57BL/6 mice)

  • 6-8 week old female BALB/c or C57BL/6 mice

  • This compound (formulated for in vivo administration)

  • Anti-mouse PD-1 antibody (and corresponding isotype control)

  • Vehicle for this compound

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium and supplements

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Tumor Inoculation:

    • Culture tumor cells in appropriate medium to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

  • Tumor Growth and Treatment Groups:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle + Isotype Control

      • Group 2: this compound + Isotype Control

      • Group 3: Vehicle + Anti-PD-1 Antibody

      • Group 4: this compound + Anti-PD-1 Antibody

  • Dosing:

    • Administer this compound (e.g., orally) at the desired dose and schedule (e.g., daily).

    • Administer anti-PD-1 antibody (e.g., intraperitoneally) at the desired dose and schedule (e.g., 10 mg/kg, twice a week).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).

    • Euthanize mice at the end of the study.

Data Analysis:

  • Plot mean tumor volume ± SEM for each group over time.

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

  • Perform statistical analysis (e.g., two-way ANOVA) to determine the significance of differences between treatment groups.

Protocol 2: Immune Profiling of the Tumor Microenvironment by Flow Cytometry

Objective: To characterize the changes in immune cell populations within the tumor microenvironment following treatment with this compound and anti-PD-1.

Materials:

  • Tumors harvested from the in vivo efficacy study

  • Tumor dissociation kit

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Gr-1)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Excise tumors and weigh them.

    • Mince the tumors into small pieces and digest them using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

  • Staining:

    • Count the cells and resuspend them in FACS buffer.

    • Stain with a live/dead dye to exclude non-viable cells.

    • Block Fc receptors with anti-CD16/32.

    • Incubate with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes on ice.

    • Wash the cells with FACS buffer.

  • Flow Cytometry:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, macrophages, dendritic cells) within the CD45+ leukocyte gate.

Data Analysis:

  • Compare the proportions of different immune cell subsets between treatment groups.

  • Perform statistical analysis (e.g., one-way ANOVA or t-test) to identify significant changes in immune cell infiltration.

Logical_Relationship cluster_mechanism Mechanism of Action cluster_outcome Expected Outcomes This compound This compound ENPP1_Inhibition ENPP1 Inhibition This compound->ENPP1_Inhibition Anti-PD-1 Anti-PD-1 PD1_Blockade PD-1/PD-L1 Blockade Anti-PD-1->PD1_Blockade cGAMP_Increase Increased Extracellular cGAMP ENPP1_Inhibition->cGAMP_Increase STING_Activation STING Pathway Activation cGAMP_Increase->STING_Activation Innate_Immunity Enhanced Innate Immunity STING_Activation->Innate_Immunity Tumor_Infiltration Increased CD8+ T Cell Infiltration Innate_Immunity->Tumor_Infiltration Cytokine_Production Increased Pro-inflammatory Cytokines Innate_Immunity->Cytokine_Production Adaptive_Immunity Restored T Cell Function PD1_Blockade->Adaptive_Immunity Adaptive_Immunity->Tumor_Infiltration Tumor_Regression Synergistic Tumor Regression Tumor_Infiltration->Tumor_Regression Immune_Memory Development of Anti-Tumor Immune Memory Tumor_Regression->Immune_Memory

Diagram 3: Logical relationship of the mechanism and expected outcomes.

Conclusion

The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors, represents a promising strategy to overcome resistance and enhance anti-tumor responses. By activating the innate immune system and creating a more inflamed tumor microenvironment, this compound can synergize with therapies that target the adaptive immune system. The provided protocols offer a framework for the preclinical evaluation of this combination therapy, enabling researchers to assess its efficacy and elucidate the underlying immunological mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enpp-1-IN-2 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Enpp-1-IN-2 in cell-based assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1] ENPP1 is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[2][3] In the context of cancer immunotherapy, ENPP1 is a key negative regulator of the cGAS-STING pathway.[4][5] It hydrolyzes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is produced by cancer cells and activates the STING pathway to initiate an anti-tumor immune response. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to sustained STING activation and an enhanced anti-tumor immune response. ENPP1 also hydrolyzes ATP to AMP, and this AMP can be converted to the immunosuppressive molecule adenosine. Therefore, inhibiting ENPP1 can also help to reverse the immunosuppressive tumor microenvironment.

Q2: What are the key signaling pathways regulated by ENPP1?

A2: ENPP1 is a central regulator of two major signaling pathways:

  • The cGAS-STING Pathway: ENPP1 acts as an innate immune checkpoint by degrading extracellular cGAMP, thereby suppressing the anti-tumor immune response initiated by the STING pathway.

  • Purinergic Signaling: ENPP1 hydrolyzes extracellular ATP into AMP, which can be further metabolized to adenosine. Adenosine is a potent immunosuppressive molecule in the tumor microenvironment.

Q3: How should I store and handle this compound?

A3: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.

Q4: Which cell lines are recommended for studying ENPP1 inhibition?

A4: The choice of cell line is critical for successful experiments. It is advisable to use cell lines with high endogenous expression of ENPP1. Some recommended cell lines include:

  • Triple-Negative Breast Cancer: MDA-MB-231

  • Ovarian Cancer: A2780, CaoV3, OVCAR3, SKOV3, PA-1

  • Murine Breast Cancer: 4T1

Quantitative Data Summary

The inhibitory potency of ENPP1 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). It is important to note that IC50 values can vary depending on the assay type (biochemical vs. cell-based), substrate used, and specific experimental conditions.

InhibitorAssay TypeSubstrateIC50 ValueReference
This compoundBiochemicalTG-mAMP0.26 µM
This compoundBiochemicalpNP-TMP0.48 µM
This compoundBiochemicalATP2.0 µM
ENPP1 Inhibitor CCell-freeNot Specified0.26 µM
Enpp-1-IN-20BiochemicalNot Specified0.09 nM
Enpp-1-IN-20Cell-basedNot Specified8.8 nM

Visualizing Key Processes

ENPP1's Role in Signaling Pathways

ENPP1_Signaling_Pathways cluster_cGAS_STING cGAS-STING Pathway cluster_Purinergic Purinergic Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP senses cytosolic DNA STING STING cGAMP->STING activates ImmuneResponse Anti-tumor Immune Response STING->ImmuneResponse triggers ATP Extracellular ATP AMP AMP ATP->AMP Adenosine Adenosine AMP->Adenosine via CD73 ImmuneSuppression Immune Suppression Adenosine->ImmuneSuppression ENPP1 ENPP1 ENPP1->cGAMP hydrolyzes ENPP1->ATP hydrolyzes Enpp1_IN_2 This compound Enpp1_IN_2->ENPP1 inhibits

Caption: ENPP1 negatively regulates the cGAS-STING pathway and contributes to immunosuppressive purinergic signaling.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (IC50 Determination)

This protocol outlines the steps to determine the IC50 value of this compound in a cell-based assay by measuring the inhibition of ENPP1 activity.

Materials:

  • ENPP1-expressing cells (e.g., MDA-MB-231)

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates (black, clear bottom for fluorescence assays)

  • ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., Cayman Chemical Item No. 702080 or similar)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding:

    • Culture ENPP1-expressing cells to approximately 80-90% confluency.

    • Harvest and wash the cells twice with the assay buffer provided in the kit.

    • Resuspend the cell pellet in the assay buffer and perform a cell count.

    • Seed 2,000-15,000 cells per well in a 96-well plate in a volume of 79 µL of assay buffer.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Add 1 µL of the diluted compound or DMSO (for the vehicle control) to the respective wells.

    • Gently mix by tapping the plate.

  • Substrate Addition and Incubation:

    • Prepare the substrate working solution according to the manufacturer's instructions.

    • Add 20 µL of the substrate working solution to each well, bringing the final volume to 100 µL.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively).

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow start Start: Select ENPP1-expressing cell line seed_cells Seed cells in a 96-well plate start->seed_cells prepare_inhibitor Prepare serial dilutions of this compound seed_cells->prepare_inhibitor treat_cells Treat cells with inhibitor and vehicle control prepare_inhibitor->treat_cells incubate Incubate for a defined period (e.g., 1-2 hours) treat_cells->incubate add_substrate Add fluorescent ENPP1 substrate incubate->add_substrate measure_fluorescence Measure fluorescence add_substrate->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End: Optimal concentration determined analyze_data->end

Caption: A typical workflow for determining the optimal concentration of this compound in a cell-based assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects on the microplate- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.- Use a multichannel or repeating pipette for additions.
Low or no inhibitory effect - Inactive compound- Incorrect concentration range- Low ENPP1 expression in the chosen cell line- Verify the activity of this compound on a positive control cell line.- Perform a broader dose-response experiment (e.g., from nanomolar to high micromolar range).- Confirm ENPP1 expression in your cell line via Western blot or qPCR.
High background fluorescence - FBS in the culture medium can contain ENPP activity- Autofluorescence of the compound- Use serum-free media or wash cells thoroughly with assay buffer before starting the assay.- Run a control with the compound alone (no cells) to measure its intrinsic fluorescence.
Cell death or morphological changes - Compound toxicity at high concentrations- Contamination (e.g., mycoplasma)- Perform a cell viability assay (e.g., MTS or MTT) in parallel to determine the cytotoxic threshold.- Regularly test cell cultures for mycoplasma contamination.

Troubleshooting Logic

Caption: A decision tree to guide troubleshooting for common issues in this compound cell-based assays.

References

Technical Support Center: Troubleshooting Enpp-1-IN-2 Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for stability issues encountered when working with the ENPP1 inhibitor, Enpp-1-IN-2.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent and storage conditions for this compound?

A1: this compound should be dissolved in DMSO to prepare a stock solution.[1][2] For long-term stability, the solid powder form should be stored at -20°C for up to 3 years.[3] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][4]

Q2: My this compound solution is cloudy or has visible precipitate. What should I do?

A2: Cloudiness or precipitation indicates that the compound may have fallen out of solution. This can happen if the concentration exceeds its solubility limit in the chosen solvent or if the temperature changes. To redissolve the compound, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period. Always ensure you are using fresh, moisture-free DMSO, as absorbed moisture can reduce solubility. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration.

Q3: I'm observing a progressive loss of inhibitory activity from my stock solution. What is the likely cause?

A3: A gradual loss of activity is often due to degradation. The most common causes are improper storage and repeated freeze-thaw cycles, which can compromise the integrity of the molecule. It is critical to aliquot the stock solution into single-use volumes immediately after preparation and store them at -80°C. For optimal results in sensitive assays, it is always recommended to use a freshly prepared working solution from a new aliquot.

Q4: Can the buffer or media used in my experiment affect this compound stability?

A4: Yes, components within your experimental buffer or cell culture media can potentially influence the stability of small molecules. While specific interactions for this compound are not documented in the provided results, general principles of small molecule stability suggest that factors like pH and the presence of certain ions can catalyze degradation pathways. If you suspect buffer-related instability, it is advisable to test the compound's stability in different buffer systems.

Q5: My experimental results with this compound are inconsistent. Could this be related to compound stability?

A5: Inconsistent results are a classic sign of compound instability. If the inhibitor is degrading in stock solutions or after dilution into assay media, its effective concentration will vary, leading to poor reproducibility. To mitigate this, always prepare fresh working solutions for each experiment from a properly stored, frozen aliquot. Avoid storing diluted solutions of the inhibitor for extended periods, even at 2-8°C.

Q6: Are there any specific handling precautions for this compound?

A6: While specific photosensitivity for this compound is not mentioned, it is a good laboratory practice to protect all small molecule solutions from direct light to prevent potential photodegradation. Use amber vials or wrap tubes in foil. Additionally, ensure that any solvents used for in vivo formulations, such as PEG300, Tween 80, or corn oil, are of high purity, as impurities can accelerate degradation.

Quantitative Data Summary

The following table summarizes key chemical and storage properties for this compound and its analogs.

PropertyValue / ConditionSource
Compound Name This compound (also listed as ENPP1-IN-14)
CAS Number 2687222-59-7
Molecular Formula C15H22ClN5O4S
Molecular Weight 403.88 g/mol
Solubility DMSO: 9.62 mg/mL (23.82 mM) (Requires ultrasonic treatment)
Storage (Powder) -20°C
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Diagrams

Signaling Pathway

ENPP1_Signaling_Pathway cluster_cytosol Cytosol cluster_extracellular Extracellular Space cGAS cGAS cGAMP_cyto 2'3'-cGAMP cGAS->cGAMP_cyto senses dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP_cyto->STING activates cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_cyto->cGAMP_extra exported TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes cGAMP_extra->STING cGAMP_extra->ENPP1 Enpp1_IN_2 This compound Enpp1_IN_2->ENPP1 inhibits

Caption: The cGAS-STING pathway and its negative regulation by ENPP1, which is blocked by this compound.

Experimental Workflow

Experimental_Workflow start Start: Weigh This compound Powder prep_stock Prepare Stock Solution in Anhydrous DMSO start->prep_stock ultrasonic Use Ultrasonic Bath to Aid Dissolution prep_stock->ultrasonic aliquot Aliquot into Single-Use Tubes ultrasonic->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw One Aliquot for Experiment store->thaw prep_working Prepare Working Solution (Dilute in Assay Buffer/Media) thaw->prep_working add_to_assay Add to Assay (e.g., cell plate) prep_working->add_to_assay end Incubate & Analyze add_to_assay->end

Caption: Recommended workflow for the preparation and use of this compound in experiments.

Troubleshooting Guide

Troubleshooting_Guide cluster_precipitate Precipitation Issues cluster_activity Loss of Activity Issues issue Issue Observed: Precipitate or Low Activity q_conc Is stock concentration >10 mM? issue->q_conc Precipitate q_freeze_thaw Was the stock solution subjected to repeated freeze-thaw cycles? issue->q_freeze_thaw Low Activity a_conc_yes Prepare new stock at a lower concentration. q_conc->a_conc_yes Yes q_fresh_dmso Was fresh, anhydrous DMSO used? q_conc->q_fresh_dmso No a_fresh_dmso_no Use new, sealed DMSO. Moisture reduces solubility. q_fresh_dmso->a_fresh_dmso_no No a_sonicate Action: Warm to 37°C and use ultrasonic bath. q_fresh_dmso->a_sonicate Yes a_freeze_thaw_yes Discard old stock. Use a fresh, single-use aliquot. q_freeze_thaw->a_freeze_thaw_yes Yes q_storage How was the stock stored and for how long? q_freeze_thaw->q_storage No a_storage_bad Solution expired. Store new aliquots at -80°C (<6 months). q_storage->a_storage_bad >1 month at -20°C or >6 months at -80°C a_storage_good Consider other factors (e.g., assay conditions). q_storage->a_storage_good Within limits

References

how to control for Enpp-1-IN-2 cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENPP1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using ENPP1-IN-2 and troubleshooting potential issues related to cytotoxicity in in-vitro experiments.

Introduction to ENPP1-IN-2 and Cytotoxicity

ENPP1-IN-2 is a small molecule inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). The primary mechanism of action for ENPP1 inhibitors is to block the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway.[1] By preventing cGAMP degradation, ENPP1 inhibitors can enhance the anti-tumor immune response, making them a promising class of molecules for cancer immunotherapy.[2][3]

While the intended effect of ENPP1-IN-2 is to modulate the immune response, it is crucial to control for potential cytotoxic effects to ensure that the observed experimental outcomes are due to the intended on-target mechanism rather than general cell toxicity. This guide provides a framework for assessing and managing the cytotoxicity of ENPP1-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ENPP1-IN-2?

A1: ENPP1-IN-2 is designed to inhibit the enzymatic activity of ENPP1. ENPP1 is a key negative regulator of the cGAS-STING pathway, which is a critical component of the innate immune system's response to cancer.[1] By inhibiting ENPP1, ENPP1-IN-2 increases the concentration of extracellular cGAMP, leading to a more robust activation of the STING pathway and a subsequent anti-tumor immune response.[1]

Q2: Why is it important to control for ENPP1-IN-2 cytotoxicity?

A2: Controlling for cytotoxicity is essential for the correct interpretation of experimental data. High concentrations of any small molecule can lead to off-target effects and general toxicity, which can be mistaken for a specific biological outcome. By determining the cytotoxic profile of ENPP1-IN-2 in your specific cell model, you can establish a therapeutic window—a concentration range where the compound is effective at inhibiting ENPP1 without causing significant cell death.

Q3: What are the potential causes of cytotoxicity observed with ENPP1-IN-2?

A3: Observed cytotoxicity can stem from several sources:

  • On-target cytotoxicity: In some cancer cell lines, the pathways modulated by ENPP1 inhibition may be critical for survival, leading to on-target-related cell death, such as cytotoxic autophagy or apoptosis.

  • Off-target effects: At higher concentrations, ENPP1-IN-2 may interact with other cellular targets, leading to unintended toxicity.

  • Experimental artifacts: Issues such as high solvent concentration (e.g., DMSO), compound precipitation, or contamination can also lead to cell death.

Q4: What is a typical concentration range to start with for in vitro experiments?

A4: For initial experiments, it is advisable to perform a dose-response curve over a wide range of concentrations, for example, from 1 nM to 100 µM. Based on data from other potent small molecule inhibitors, a typical effective concentration in cell-based assays is often in the range of 100 nM to 10 µM. However, the optimal concentration will be cell-line specific and should be determined empirically.

Q5: How do I differentiate between a specific anti-proliferative effect and general cytotoxicity?

A5: To distinguish between a targeted effect and general toxicity, you can perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the 50% cytotoxic concentration (CC50). This value can then be compared to the effective concentration 50 (EC50) for ENPP1 inhibition. A large window between the EC50 and CC50 suggests a specific on-target effect. Additionally, you can use control cell lines that do not express ENPP1 to see if the cytotoxic effect is target-dependent.

Troubleshooting Guide

Problem Possible Causes Solutions
High level of cell death observed at the desired effective concentration. The compound may have a narrow therapeutic window in your cell line. The concentration used may be too high.Perform a detailed dose-response curve to determine the CC50. Try to use the lowest effective concentration that gives the desired biological effect. Consider reducing the incubation time.
Inconsistent cytotoxicity results between experiments. Variability in cell seeding density. Inconsistent compound dilution or preparation. Repeated freeze-thaw cycles of the compound stock.Standardize your cell seeding protocol. Prepare fresh dilutions of ENPP1-IN-2 for each experiment from a single-use aliquot. Aliquot your stock solution to avoid multiple freeze-thaw cycles.
Cytotoxicity observed in the vehicle control group. The concentration of the solvent (e.g., DMSO) is too high. The solvent itself is contaminated or has degraded.Ensure the final concentration of DMSO in the culture medium is non-toxic for your cell line (typically ≤ 0.5%). Use high-purity, anhydrous DMSO for your stock solution.
No ENPP1 inhibition and no cytotoxicity observed. The compound may have degraded. The concentration used is too low. The assay is not sensitive enough.Verify the integrity of your compound. Test a wider and higher range of concentrations. Ensure your ENPP1 activity assay is properly optimized and includes positive controls.

Data Presentation

Table 1: Example Cytotoxicity Profile of an ENPP1 Inhibitor (Hypothetical Data)

Cell LineCancer TypeCC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer> 50
A2780Ovarian Cancer35.2
Panc-1Pancreatic Cancer42.8
B16-F10Melanoma> 50

This table provides hypothetical data for illustrative purposes. Users should determine the CC50 for ENPP1-IN-2 in their specific cell lines of interest.

Table 2: Recommended Starting Concentrations for ENPP1-IN-2 Experiments

Experiment TypeRecommended Concentration Range
Initial Dose-Response (Cytotoxicity)10 nM - 100 µM
ENPP1 Activity Assay (In Vitro)1 nM - 10 µM
Cell-Based Signaling Assays100 nM - 25 µM

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration 50 (CC50) using an MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • ENPP1-IN-2

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Prepare a 2X serial dilution of ENPP1-IN-2 in complete medium.

  • Remove the medium from the cells and add 100 µL of the ENPP1-IN-2 dilutions to the respective wells. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.

Protocol 2: LDH Release Assay for Measuring Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (serum-free medium may be required for the assay)

  • 96-well plates

  • ENPP1-IN-2

  • LDH assay kit (commercially available)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Seed cells as described in the MTT protocol.

  • Treat cells with a serial dilution of ENPP1-IN-2 and controls (vehicle, no-treatment, and a positive control for maximum LDH release using lysis buffer).

  • Incubate for the desired time period.

  • Carefully collect the supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to the positive and negative controls.

Visualizations

ENPP1_Signaling_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 AMP_PPi AMP + PPi ENPP1->AMP_PPi ATP_in ATP ATP_in->ENPP1 Adenosine Adenosine (Immunosuppressive) AMP_PPi->Adenosine cGAMP_out->ENPP1 hydrolyzes STING STING cGAMP_out->STING activates ENPP1_IN_2 ENPP1-IN-2 ENPP1_IN_2->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN1 Type I Interferons (Anti-tumor response) IRF3->IFN1

Caption: The cGAS-STING signaling pathway and the role of ENPP1-IN-2.

Cytotoxicity_Workflow start Start: Hypothesis of ENPP1-IN-2 Cytotoxicity prepare_reagents Prepare Cell Culture and ENPP1-IN-2 Dilutions start->prepare_reagents seed_cells Seed Cells in 96-well Plate prepare_reagents->seed_cells treat_cells Treat Cells with ENPP1-IN-2 (Dose-Response) and Controls seed_cells->treat_cells incubate Incubate for Defined Period (e.g., 24, 48, 72h) treat_cells->incubate perform_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->perform_assay read_plate Measure Absorbance/ Fluorescence perform_assay->read_plate analyze_data Data Analysis: Calculate % Viability/ Cytotoxicity read_plate->analyze_data determine_cc50 Determine CC50 Value analyze_data->determine_cc50 end End: Establish Therapeutic Window determine_cc50->end

Caption: Experimental workflow for assessing the cytotoxicity of ENPP1-IN-2.

Troubleshooting_Logic start Unexpected Cytotoxicity Observed check_vehicle Is cytotoxicity seen in vehicle control? start->check_vehicle check_conc Is final solvent concentration ≤ 0.5%? check_vehicle->check_conc Yes dose_response Is cytotoxicity dose-dependent? check_vehicle->dose_response No high_solvent High Solvent Toxicity: Reduce solvent concentration check_conc->high_solvent No new_solvent Prepare fresh solvent and re-test check_conc->new_solvent Yes yes_dose_dependent Likely Compound-Related: Determine CC50 and compare to EC50 dose_response->yes_dose_dependent Yes no_dose_dependent Possible Artifact: Check for contamination, compound precipitation dose_response->no_dose_dependent No

Caption: Troubleshooting logic for unexpected ENPP1-IN-2 cytotoxicity.

References

Technical Support Center: Refining Enpp-1-IN-2 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A hub for researchers, scientists, and drug development professionals.

This technical support center provides essential guidance for the in vivo application of ENPP1 inhibitors, with a focus on refining the delivery of Enpp-1-IN-2 in animal models. Given that "this compound" is not a publicly referenced compound, this resource leverages data and protocols from well-characterized small molecule ENPP1 inhibitors to provide a practical and comprehensive guide. The troubleshooting sections and frequently asked questions (FAQs) are designed to directly address common challenges encountered during preclinical research.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ENPP1 inhibitors like this compound?

A1: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. It functions by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), which is produced by cancer cells in response to cytosolic DNA. By degrading cGAMP, ENPP1 dampens the innate immune response against tumors. ENPP1 inhibitors block this hydrolytic activity, thereby increasing the concentration of extracellular cGAMP. This leads to the activation of the STING pathway in immune cells, promoting an anti-tumor immune response.[1][2][3]

Q2: I cannot find specific information on "this compound". What should I do?

A2: It is common for compounds in early development to have internal or less common identifiers. If you cannot find specific data for "this compound," it is recommended to base your initial experimental design on data from representative ENPP1 inhibitors with published in vivo data, such as those summarized in this guide. It is crucial to perform small-scale pilot studies to determine the optimal formulation, dosing, and administration route for your specific molecule.

Q3: What are the common routes of administration for ENPP1 inhibitors in animal models?

A3: The route of administration depends on the physicochemical properties of the specific inhibitor. Several routes have been successfully used for ENPP1 inhibitors in mouse models:

  • Oral (p.o.): Some ENPP1 inhibitors, like ISM5939 and TXN-10128, have demonstrated good oral bioavailability, making oral gavage a convenient administration route.[4][5]

  • Subcutaneous (s.c.): This route is often used for compounds with lower oral bioavailability or for achieving sustained release. STF-1623 has been administered subcutaneously in preclinical studies.

  • Intraperitoneal (i.p.): A common route for preclinical studies, though less clinically translatable.

  • Intravenous (i.v.): This route provides immediate and complete bioavailability and is useful for pharmacokinetic studies.

Q4: How do I choose an appropriate vehicle for my ENPP1 inhibitor?

A4: Many small molecule inhibitors are hydrophobic and require a specific vehicle for in vivo administration. The choice of vehicle is critical for ensuring solubility, stability, and minimizing toxicity. Common vehicle formulations include:

  • Aqueous solutions with co-solvents: A common approach involves dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it with an aqueous vehicle such as saline or a solution containing polyethylene glycol (PEG) or methylcellulose.

  • Oil-based vehicles: For highly lipophilic compounds, oils like corn oil or sesame oil can be used for oral or intraperitoneal administration.

  • Specialized formulations: For challenging compounds, more advanced formulations like lipid-based delivery systems (e.g., liposomes, nanoemulsions) or cyclodextrins can be employed to improve solubility and bioavailability.

It is essential to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

II. Troubleshooting In Vivo Delivery of this compound

This section addresses specific problems that researchers may encounter during the in vivo administration of this compound and other ENPP1 inhibitors.

Problem 1: Poor Solubility and Formulation Issues

Symptom: The compound precipitates out of solution during preparation or upon administration.

Potential Cause Troubleshooting Strategy
Inadequate Solvent System 1. Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is minimized (ideally <10%) to avoid toxicity. Experiment with different ratios of co-solvents (e.g., DMSO, ethanol, PEG400) and aqueous diluents. 2. pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.
Compound Instability 1. Fresh Preparation: Prepare the formulation fresh before each use. 2. Protect from Light and Temperature: Store the compound and its formulation under recommended conditions, often protected from light and at 4°C.
High Lipophilicity 1. Consider Lipid-Based Formulations: Explore the use of self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or oily suspensions. 2. Use of Surfactants: Incorporate non-ionic surfactants like Tween 80 or Solutol HS-15 to form micelles that can encapsulate the hydrophobic inhibitor.
Problem 2: Suboptimal In Vivo Efficacy

Symptom: The ENPP1 inhibitor does not produce the expected anti-tumor effect in the animal model.

Potential Cause Troubleshooting Strategy
Insufficient Drug Exposure 1. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of the inhibitor in plasma and tumor tissue over time. This will help to assess if the current dose and schedule are achieving therapeutic concentrations. 2. Dose Escalation Study: Perform a dose-response study to identify the optimal therapeutic dose.
Rapid Metabolism or Clearance 1. Modify Dosing Schedule: If the compound has a short half-life, consider more frequent administration (e.g., twice daily). 2. Change Route of Administration: A different route (e.g., subcutaneous instead of oral) might provide more sustained exposure.
Inappropriate Animal Model 1. Confirm Target Expression: Ensure that the tumor model used expresses ENPP1. 2. Immune-Competent Model: Since ENPP1 inhibitors rely on an intact immune system, syngeneic, immune-competent mouse models are essential.
Problem 3: Adverse Effects and Toxicity

Symptom: Animals exhibit signs of toxicity, such as weight loss, lethargy, or irritation at the injection site.

Potential Cause Troubleshooting Strategy
Vehicle Toxicity 1. Reduce Co-solvent Concentration: High concentrations of solvents like DMSO can be toxic. Aim for the lowest effective concentration. 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity.
Off-Target Effects 1. Selectivity Profiling: If possible, test the inhibitor against a panel of related enzymes to assess its selectivity. 2. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity.
Injection Site Reactions (for s.c. administration) 1. Proper Injection Technique: Ensure the injection is truly subcutaneous and not intradermal. Use a small gauge needle (25-27G) and rotate injection sites. 2. Limit Injection Volume: Adhere to recommended maximum injection volumes for the chosen site. For mice, this is typically up to 5 ml/kg per site. 3. Formulation pH and Osmolality: Ensure the formulation is close to physiological pH and is isotonic to minimize irritation.

III. Quantitative Data Summary

The following tables summarize key in vivo data for several representative ENPP1 inhibitors. This information can serve as a starting point for designing experiments with this compound.

Table 1: In Vivo Efficacy of Representative ENPP1 Inhibitors

InhibitorAnimal ModelDose and RouteKey Efficacy Outcome
ISM5939 MC38 Syngeneic Mouse Model30 mg/kg, p.o. BID67% Tumor Growth Inhibition (TGI) as monotherapy.
TXN-10128 MC38 Syngeneic Mouse Model50 mg/kg, p.o.Synergistic anti-tumor effect when combined with anti-PD-L1.
STF-1623 Panc02 Tumor Model50 or 100 mg/kg, s.c. dailyCombination with ionizing radiation completely suppressed tumor growth.
AVA-NP-695 4T1 Syngeneic Mouse Model6 mg/kg, BIDSuperior tumor growth inhibition compared to Olaparib and Anti-PD1.

Table 2: Pharmacokinetic Parameters of Representative ENPP1 Inhibitors in Mice

InhibitorDose and RouteCmaxT½ (half-life)Bioavailability
TXN-10128 1 mg/kg, i.v.983 ng/mL6.1 hours-
TXN-10128 10 mg/kg, p.o.3746 ng/mL-52.4%
STF-1623 Subcutaneous injection23 µg/mL (serum)1.7 hours (serum)-
STF-1623 Subcutaneous injection9 µg/g (tumor)6.6 hours (tumor)-

IV. Experimental Protocols

Protocol 1: General Formulation of a Hydrophobic ENPP1 Inhibitor for In Vivo Administration

Materials:

  • ENPP1 Inhibitor (e.g., this compound)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Magnetic stirrer

Procedure:

  • Accurately weigh the required amount of the ENPP1 inhibitor.

  • In a sterile vial, dissolve the inhibitor in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • In a separate vial, prepare the vehicle solution. A common vehicle consists of PEG300 (e.g., 40%), Tween 80 (e.g., 5%), and sterile saline or PBS (e.g., 45-50%).

  • While vortexing or stirring the vehicle solution, slowly add the dissolved inhibitor in DMSO.

  • Continue to stir until a clear and homogenous solution is formed.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, optimization of the vehicle composition is necessary.

  • Prepare the formulation fresh daily and store at 4°C, protected from light.

Note: This is a general protocol and may require optimization for this compound. Always include a vehicle control in your experiments.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

Materials:

  • Immune-competent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line)

  • Syngeneic tumor cells (e.g., MC38, CT26, 4T1)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Calipers

  • ENPP1 inhibitor formulation and vehicle control

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to 80-90% confluency.

    • Harvest and resuspend the cells in sterile PBS or saline at the desired concentration (e.g., 1 x 10^6 cells/100 µL). Matrigel can be mixed with the cell suspension to improve tumor take rate.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Treatment Administration:

    • Administer the ENPP1 inhibitor and vehicle control according to the planned schedule and route of administration.

    • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume until the study endpoint (based on tumor size limits or a predetermined time point).

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis, histology).

V. Visualizations

ENPP1_Signaling_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra cGAMP cGAS->cGAMP_intra dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra cGAMP cGAMP_intra->cGAMP_extra Export ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1_tumor ENPP1 ENPP1_tumor->cGAMP_extra Hydrolysis AMP_PPi AMP + PPi cGAMP_extra->AMP_PPi STING STING cGAMP_extra->STING Import Enpp1_IN_2 This compound Enpp1_IN_2->ENPP1_tumor TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Anti_Tumor Anti-Tumor Immunity IFN->Anti_Tumor

Caption: ENPP1-cGAS-STING signaling pathway and the mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Formulation Formulate this compound and Vehicle Control Randomize Randomize Mice into Treatment Groups Tumor_Implant Implant Tumor Cells in Syngeneic Mice Tumor_Implant->Randomize Treat Administer Treatment (Inhibitor or Vehicle) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Monitor->Treat Repeat Dosing Endpoint Endpoint: Euthanize Mice and Excise Tumors Monitor->Endpoint Data_Analysis Analyze Data: Tumor Growth Inhibition, Pharmacodynamics Endpoint->Data_Analysis

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting_Delivery cluster_issues Troubleshooting Paths cluster_solutions Solutions Start Start: In Vivo Experiment with this compound Issue Issue Encountered? Start->Issue Success Experiment Successful Issue->Success No Precipitation Compound Precipitation? Issue->Precipitation Yes No_Efficacy Lack of Efficacy? Precipitation->No_Efficacy No Reformulate Optimize Vehicle: - Co-solvents - pH - Lipid Formulation Precipitation->Reformulate Yes Toxicity Toxicity Observed? No_Efficacy->Toxicity No PK_PD Conduct PK/PD Study: - Dose Escalation - Change Schedule/Route No_Efficacy->PK_PD Yes Toxicity->Success No, Resolved Dose_Vehicle Reduce Dose Check Vehicle Toxicity Refine Injection Technique Toxicity->Dose_Vehicle Yes Reformulate->Start Re-initiate PK_PD->Start Re-initiate Dose_Vehicle->Start Re-initiate

Caption: Troubleshooting decision tree for this compound in vivo delivery.

References

challenges with Enpp-1-IN-2 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of conducting long-term studies with this potent ENPP1 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1] ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular nucleotides, playing a key role in regulating purinergic signaling and modulating the immune response.[2][3][4] A critical function of ENPP1 is the degradation of cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a vital component of the innate immune system. By inhibiting ENPP1, this compound prevents the breakdown of cGAMP, leading to enhanced STING signaling and a subsequent anti-tumor immune response.[5]

Q2: What are the known stability limitations of this compound stock solutions?

A2: Proper storage of this compound is crucial for maintaining its potency. Based on supplier recommendations, stock solutions of this compound have the following stability profiles:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

It is highly recommended to aliquot stock solutions upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For long-term studies, preparing fresh dilutions from a properly stored stock is advisable.

Q3: I am observing inconsistent results in my cell-based assays over time. Could this be related to the stability of this compound in my working solutions?

Troubleshooting Steps:

  • Prepare Fresh Working Solutions: For each experiment, prepare a fresh dilution of this compound from a frozen stock.

  • Minimize Incubation Time: If possible, design your experiments to minimize the time the compound is incubated with cells.

  • Conduct a Stability Test: To assess the stability of this compound in your specific experimental conditions, you can incubate the compound in your cell culture media at 37°C for various durations (e.g., 0, 2, 8, 24 hours) and then test its activity in a reliable ENPP1 inhibition assay.

Q4: I am having trouble dissolving this compound for my in vivo studies. What are the recommended solvents?

A4: While specific in vivo formulation details for this compound are not publicly available, a common starting point for similar small molecule inhibitors is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it with a vehicle suitable for animal administration. For a related compound, Enpp-1-IN-1, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been used. It is crucial to perform a small-scale solubility test to determine the optimal vehicle for this compound that is both non-toxic to the animals and maintains the compound in solution.

Troubleshooting Guides

Issue 1: Variability in In Vivo Efficacy in a Long-Term Study

Potential Cause: Poor pharmacokinetic properties or in vivo instability of this compound. The rapid degradation of cGAMP by plasma ENPP1 necessitates sustained and effective inhibition.

Troubleshooting Workflow:

G start Inconsistent In Vivo Results pk_study Conduct Pilot Pharmacokinetic (PK) Study start->pk_study formulation Optimize Formulation for Sustained Release pk_study->formulation If half-life is short dosing Adjust Dosing Regimen (Frequency/Concentration) pk_study->dosing Based on PK profile stability Assess In Vivo Stability formulation->stability dosing->stability outcome Consistent In Vivo Efficacy stability->outcome

Caption: Troubleshooting workflow for inconsistent in vivo efficacy.

Experimental Protocol: Pilot Pharmacokinetic (PK) Study

  • Animal Model: Use the same animal model as in your long-term study.

  • Dosing: Administer a single dose of this compound via the intended route of administration.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.

  • Analysis: Quantify the concentration of this compound in plasma samples using a sensitive analytical method such as LC-MS/MS.

  • Data Interpretation: Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC). This data will inform if the compound is being cleared too rapidly and if the dosing regimen needs adjustment.

Issue 2: Potential for Off-Target Effects Confounding Long-Term Study Results

Potential Cause: While this compound is a potent ENPP1 inhibitor, the possibility of off-target activities, especially in a long-term dosing scenario, should be considered.

Logical Relationship for Assessing Off-Target Effects:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Conclusion phenotype Unexpected Phenotype in Long-Term Study profiling Perform Kinase/Phosphatase Profiling phenotype->profiling knockout Compare with ENPP1 Knockout/Knockdown Model phenotype->knockout rescue Conduct Rescue Experiment with cGAMP phenotype->rescue off_target Phenotype is Off-Target profiling->off_target on_target Phenotype is On-Target (ENPP1-mediated) knockout->on_target rescue->on_target

Caption: Logical workflow to investigate potential off-target effects.

Experimental Protocol: Comparison with a Genetic Model

  • Model Selection: Utilize an ENPP1 knockout or knockdown animal or cell model.

  • Treatment: Treat both the wild-type and the ENPP1 deficient models with this compound.

  • Observation: If the observed phenotype in the long-term study is recapitulated in the wild-type animals treated with the inhibitor but not in the ENPP1 deficient animals, it strongly suggests the effect is on-target.

  • Rescue Experiment: In a cell-based model, determine if the downstream effects of this compound can be mimicked by the addition of exogenous cGAMP, further confirming the on-target mechanism through the STING pathway.

Quantitative Data Summary

ParameterValueAssayReference
IC50 0.26 µMTG-mAMP
0.48 µMpNP-TMP
2.0 µMATP
Stock Solution Stability (-80°C) 6 monthsN/A
Stock Solution Stability (-20°C) 1 monthN/A

Signaling Pathway

The primary mechanism of action of this compound involves the modulation of the cGAS-STING pathway.

G cluster_0 Extracellular Space cluster_1 Cytosol cGAMP_ext Extracellular cGAMP STING STING on ER cGAMP_ext->STING Activates ENPP1 ENPP1 ENPP1->cGAMP_ext Degrades Inhibitor This compound Inhibitor->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Transcription

References

Technical Support Center: Validating Enpp-1-IN-2 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers validating the target engagement of Enpp-1-IN-2, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).

Frequently Asked Questions (FAQs)

Q1: What is ENPP1 and what is its role in cellular signaling?

A1: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological processes.[1][2] Its primary function is the hydrolysis of extracellular nucleotides, including adenosine triphosphate (ATP) and 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP).[3][4] By hydrolyzing ATP, ENPP1 is involved in processes like bone mineralization.[5] Its degradation of cGAMP, a key second messenger in the cGAS-STING pathway, makes ENPP1 a critical negative regulator of the innate immune system.

Q2: What is the mechanism of action for this compound?

A2: this compound is a small molecule inhibitor designed to block the catalytic activity of ENPP1. By inhibiting ENPP1, it prevents the breakdown of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING (Stimulator of Interferon Genes) pathway in surrounding immune cells, ultimately leading to an anti-tumor immune response. Some ENPP1 inhibitors, like ISM5939, have been shown to be competitive with the natural substrates of ENPP1, such as ATP and cGAMP.

Q3: How can I measure ENPP1 activity in cells?

A3: ENPP1 activity can be measured by detecting the products of its enzymatic reaction. Common methods include:

  • Colorimetric Assays: These assays often use a synthetic substrate like p-nitrophenyl thymidine 5′-monophosphate (p-NPT). ENPP1 cleaves p-NPT, releasing p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.

  • Fluorescence-Based Assays: These are suitable for high-throughput screening and include methods like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The Transcreener® AMP²/GMP² Assay directly detects the AMP or GMP produced. A sensitive fluorescent probe, Tokyo Green (TG)-mAMP, has also been developed for this purpose.

  • Chromatography-Based Assays: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to separate and quantify the substrate (e.g., 2',3'-cGAMP) and its degradation products.

Q4: What are the expected downstream effects of ENPP1 inhibition by this compound?

A4: Inhibition of ENPP1 by this compound is expected to lead to:

  • Increased extracellular 2',3'-cGAMP levels: By preventing its degradation, the concentration of cGAMP in the cell culture supernatant should increase.

  • Activation of the STING pathway: The elevated cGAMP can then bind to and activate STING on the endoplasmic reticulum of nearby cells.

  • Induction of Type I Interferons: Activated STING signaling leads to the phosphorylation of IRF3, its translocation to the nucleus, and the subsequent expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low ENPP1 activity detected Inactive enzymeEnsure proper storage and handling of the ENPP1 enzyme. Avoid repeated freeze-thaw cycles by preparing aliquots.
Incorrect assay conditionsOptimize buffer pH, ionic strength, and temperature. Ensure the substrate concentration is appropriate for the assay.
Insufficient enzyme concentrationPerform an enzyme titration to determine the optimal concentration for a robust signal within the linear range of the assay.
High background signal in ENPP1 assay Contaminated reagentsUse fresh, high-quality reagents.
Non-enzymatic substrate degradationOptimize buffer conditions. Some substrates are sensitive to pH and temperature. Run a no-enzyme control to quantify spontaneous substrate breakdown and subtract this value from your measurements.
Autofluorescence of compoundsIf screening compounds, run controls with the compound in the absence of the enzyme to check for interference.
Inconsistent or non-reproducible results Temperature fluctuationsMaintain a consistent temperature during incubation and use a temperature-controlled plate reader.
Pipetting errorsEnsure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
Cell-based assay variabilityEnsure consistent cell seeding density and health.
No clear dose-response curve with this compound Incorrect inhibitor concentration rangePerform a wider range of inhibitor concentrations to capture the full dose-response curve.
Inhibitor instabilityEnsure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.
Compound interference with the assayRun controls to check if this compound interferes with the detection method (e.g., absorbance or fluorescence).
No increase in downstream STING activation Low or no cGAS expression in the cell lineUse a cell line known to express cGAS to produce endogenous cGAMP, or exogenously add cGAMP.
Low or no STING expression in the cell lineUse a cell line with a functional STING pathway. This can be verified by treating cells with a known STING agonist.
Inefficient cGAMP export/importThe mechanism of cGAMP transport between cells can be a limiting factor.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of this compound against ENPP1

Assay MethodSubstrateIC50 (µM)Reference
Fluorescence-basedTG-mAMP0.26
ColorimetricpNP-TMP0.48
BiochemicalATP2.0

Experimental Protocols

Protocol 1: Colorimetric ENPP1 Activity Assay

This protocol is adapted from methods using p-nitrophenyl thymidine 5′-monophosphate (p-NPT) as a substrate.

Materials:

  • Cell lysate containing ENPP1 or recombinant ENPP1

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0-9.0, 5 mM MgCl₂

  • p-NPT substrate solution (1 mg/mL in Assay Buffer)

  • This compound stock solution (in DMSO)

  • 100 mM NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).

    • Prepare the ENPP1 enzyme dilution in the assay buffer.

  • Assay Setup:

    • Add 25 µL of the serially diluted this compound or vehicle control to the wells of the 96-well plate.

    • Add 25 µL of the ENPP1 enzyme solution to all wells except the substrate blank.

    • For the substrate blank, add 50 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the p-NPT substrate solution to all wells.

    • The final reaction volume will be 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of 100 mM NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the substrate blank from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for STING Pathway Activation

This protocol measures the phosphorylation of key proteins in the STING signaling pathway.

Materials:

  • Cells treated with this compound or vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TBK1, anti-phospho-IRF3, anti-phospho-STING)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cGAMP_ext 2',3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolyzes STING STING cGAMP_ext->STING Activates ATP_ext ATP ATP_ext->ENPP1 Hydrolyzes Enpp1_IN_2 This compound Enpp1_IN_2->ENPP1 Inhibits AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs Experimental_Workflow cluster_direct Direct Target Engagement cluster_downstream Downstream Effects biochemical_assay Biochemical Assay (e.g., Colorimetric, Fluorescent) cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) measure_cgamp Measure Extracellular cGAMP (LC-MS/MS) western_blot Western Blot for P-STING, P-TBK1, P-IRF3 measure_cgamp->western_blot ifn_assay Measure Type I IFN Production (ELISA, qPCR) western_blot->ifn_assay start Treat Cells with This compound start->biochemical_assay start->cellular_thermal_shift start->measure_cgamp

References

Validation & Comparative

Enpp-1-IN-2 in Focus: A Comparative Guide to ENPP1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of cancer immunotherapy and metabolic disease, the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical therapeutic target. This guide provides an objective comparison of Enpp-1-IN-2 with other notable ENPP1 inhibitors, supported by experimental data to inform inhibitor selection and future research directions.

ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system, by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP). By inhibiting ENPP1, researchers can enhance STING signaling, thereby promoting anti-tumor immunity. ENPP1 also plays a role in various physiological processes, including bone mineralization and insulin signaling, by hydrolyzing ATP. This guide will delve into the specifics of this compound and its standing among other inhibitors, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding.

Comparative Analysis of ENPP1 Inhibitors

The potency of ENPP1 inhibitors is typically evaluated through their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). These values are determined using various in vitro enzymatic assays with different substrates, such as the natural substrates cGAMP and ATP, or artificial substrates like p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) and the fluorescent probe TG-mAMP. Cell-based assays are also crucial for assessing an inhibitor's activity in a more physiologically relevant context.

Below is a summary of the inhibitory activities of this compound and other selected ENPP1 inhibitors.

InhibitorAssay TypeSubstrateIC50 / KiSpeciesReference
This compound EnzymaticTG-mAMP0.26 µMNot Specified[1]
EnzymaticpNP-TMP0.48 µMNot Specified[1]
EnzymaticATP2.0 µMNot Specified[1]
STF-1084 EnzymaticcGAMPKi,app = 110 nMNot Specified[2]
Cell-basedNot Specified340 nMNot Specified[2]
EnzymaticNot Specified15 nMNot Specified
QS-1 EnzymaticATP36 nMNot Specified
Enpp-1-IN-1 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Enpp-1-IN-12 EnzymaticNot SpecifiedKi = 41 nMNot Specified
STF-1623 EnzymaticcGAMP0.4 nMMouse
EnzymaticcGAMP0.6 nMHuman
Cell-basedcGAMP68 nMHuman
ISM5939 EnzymaticcGAMP0.63 nMHuman
EnzymaticATP9.28 nMHuman
Cell-basedcGAMP330 nMHuman
Compound 4e EnzymaticNot Specified0.188 µMNot Specified
Cell-basedNot Specified0.732 µMHuman (MDA-MB-231)

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis cGAMP cGAMP cGAMP->ENPP1 Hydrolysis STING STING cGAMP->STING Activates AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine Immune Cell Immune Cell Adenosine->Immune Cell Suppresses CD73->Adenosine cGAS cGAS cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Upregulates IFNs->Immune Cell Activates

Caption: ENPP1 signaling in the tumor microenvironment.

ENPP1_Inhibition_Assay_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-based Assay A1 Prepare reaction mix: Recombinant ENPP1 + Buffer A2 Add ENPP1 inhibitor (e.g., this compound) A1->A2 A3 Add Substrate (cGAMP, ATP, pNP-TMP, or TG-mAMP) A2->A3 A4 Incubate at 37°C A3->A4 A5 Detect product formation A4->A5 A6 Calculate IC50 A5->A6 B1 Seed ENPP1-expressing cells in a 96-well plate B2 Add ENPP1 inhibitor (e.g., this compound) B1->B2 B3 Incubate B2->B3 B4 Add Substrate (e.g., cGAMP or cell-permeable substrate) B3->B4 B5 Incubate B4->B5 B6 Measure downstream effect (e.g., IFN-β production or product formation) B5->B6 B7 Calculate IC50 B6->B7

Caption: Generalized workflow for ENPP1 inhibitor assays.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of ENPP1 inhibitors. Below are outlines for common enzymatic and cell-based assays.

ENPP1 Enzymatic Inhibition Assay (cGAMP Substrate)

This assay measures the ability of an inhibitor to block the hydrolysis of cGAMP by recombinant ENPP1.

  • Materials:

    • Recombinant human or mouse ENPP1

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 154 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 0.014 mM ZnCl₂)

    • cGAMP (substrate)

    • ENPP1 inhibitor (e.g., this compound)

    • Detection reagent (e.g., AMP/GMP detection kit)

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of the ENPP1 inhibitor in the assay buffer.

    • In a 96-well plate, add the recombinant ENPP1 enzyme to each well, followed by the diluted inhibitor or vehicle control.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding cGAMP to each well. The final concentration of cGAMP should be close to its Km value for ENPP1.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

    • Stop the reaction by adding a stop solution or by heat inactivation.

    • Measure the amount of product (AMP or GMP) formed using a suitable detection method, such as a commercially available AMP/GMP detection kit that often employs a competitive immunoassay with a fluorescent or luminescent readout.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

ENPP1 Enzymatic Inhibition Assay (pNP-TMP Substrate)

This colorimetric assay utilizes an artificial substrate, p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP), which releases a yellow-colored product upon hydrolysis.

  • Materials:

    • Recombinant ENPP1

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

    • pNP-TMP (substrate)

    • ENPP1 inhibitor

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Follow steps 1-3 from the cGAMP assay protocol.

    • Initiate the reaction by adding pNP-TMP to each well.

    • Incubate the plate at 37°C. The reaction progress is monitored by measuring the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenolate.

    • Kinetic readings can be taken at regular intervals, or an endpoint reading can be performed after a fixed incubation time.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.

Cell-Based ENPP1 Inhibition Assay

This assay measures the ability of an inhibitor to block ENPP1 activity on the surface of intact cells.

  • Materials:

    • ENPP1-expressing cells (e.g., MDA-MB-231)

    • Cell culture medium

    • Assay buffer (e.g., Hanks' Balanced Salt Solution)

    • ENPP1 inhibitor

    • Substrate (e.g., cGAMP or a cell-impermeable fluorescent substrate like TG-mAMP)

    • Detection reagents (e.g., ELISA kit for IFN-β or a fluorescence plate reader)

    • 96-well cell culture plate

  • Procedure:

    • Seed the ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with assay buffer to remove any residual medium.

    • Add the ENPP1 inhibitor at various concentrations to the cells and incubate for a predetermined time.

    • Add the substrate to the wells.

    • Incubate for a specific period to allow for ENPP1-mediated hydrolysis and subsequent cellular responses (if measuring downstream signaling).

    • Measure the outcome. This can be the amount of product formed in the supernatant or a downstream cellular response, such as the production of type I interferons (e.g., IFN-β), which can be quantified by ELISA.

    • Calculate the percentage of inhibition and determine the cellular IC50 value.

Conclusion

The selection of an appropriate ENPP1 inhibitor is contingent on the specific research application. This compound demonstrates potent inhibition of ENPP1, particularly in assays utilizing the fluorescent TG-mAMP substrate. However, its potency is lower when using the natural substrate ATP. In contrast, inhibitors like STF-1623 and ISM5939 exhibit nanomolar to sub-nanomolar potency against the hydrolysis of the key immunotransmitter cGAMP, highlighting their potential for immuno-oncology applications.

This guide provides a foundational comparison to aid researchers in their selection of ENPP1 inhibitors. It is imperative to consider the specific experimental context, including the choice of assay and substrate, when interpreting inhibitory data. The provided protocols offer a starting point for the in-house validation and characterization of these and other novel ENPP1 inhibitors. As research in this field continues to evolve, a thorough understanding of the available tools and methodologies will be paramount to advancing the development of effective ENPP1-targeted therapies.

References

A Comparative Analysis of the Potency of ENPP-1 Inhibitors: Enpp-1-IN-2 and a Selection of Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Enpp-1-IN-2 and other recently developed inhibitors of the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). The experimental data presented herein has been compiled from various scientific publications and manufacturer's specifications.

ENPP1 has emerged as a critical regulator in immuno-oncology. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 acts as a negative regulator of the cGAS-STING signaling pathway, which is pivotal for initiating an innate immune response against cancer. Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity. This guide focuses on a comparative analysis of the potency of several key ENPP1 inhibitors.

Quantitative Comparison of ENPP1 Inhibitor Potency

The potency of ENPP1 inhibitors is typically evaluated through enzymatic and cell-based assays. Enzymatic assays measure the direct inhibition of the ENPP1 enzyme's activity on a given substrate, while cell-based assays assess the inhibitor's efficacy in a cellular context, accounting for factors like cell permeability. The following table summarizes the reported potency (IC50 or Ki values) of this compound and similar compounds. It is important to note that the potency values can vary based on the assay conditions, including the substrate used.

CompoundAssay TypeSubstratePotency (IC50/Ki)Source
This compound EnzymaticTG-mAMPIC50: 0.26 µM[1]
EnzymaticpNP-TMPIC50: 0.48 µM[1]
EnzymaticATPIC50: 2.0 µM[1]
ISM5939 Enzymatic2',3'-cGAMPIC50: 0.63 nM[2][3]
EnzymaticATPIC50: 9.28 nM
Cell-based (MDA-MB-231)2',3'-cGAMPEC50: 330 nM
AVA-NP-695 Enzymatic2',3'-cGAMPKi: 281 pM
Enzymaticp-NPh-5'-TMPIC50: 14 ± 2 nM
SR-8314 EnzymaticATPKi: 0.079 µM

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The variation in potency for the same compound across different assays can be attributed to the specific substrate used and the overall assay conditions.

Experimental Protocols

Below are detailed methodologies for the key experimental assays cited in this guide.

Enzymatic Activity Assay using p-Nitrophenyl Thymidine 5'-Monophosphate (pNP-TMP)

This colorimetric assay is a common method for measuring ENPP1 activity.

Principle: ENPP1 hydrolyzes the substrate pNP-TMP, releasing p-nitrophenol, which is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.

General Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, pH 8.5.

    • ENPP1 Enzyme: Recombinant human ENPP1 is diluted to a working concentration in the assay buffer.

    • Substrate: pNP-TMP is dissolved in the assay buffer to a final concentration of 1 mM.

    • Inhibitor: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the ENPP1 enzyme and the inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the pNP-TMP substrate.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 100 mM NaOH).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescent Assay using Tokyo Green (TG)-mAMP

This is a sensitive fluorescence-based assay for ENPP1 activity.

Principle: The fluorogenic substrate TG-mAMP is cleaved by ENPP1, releasing the fluorescent molecule Tokyo Green. The increase in fluorescence intensity is directly proportional to the ENPP1 activity.

General Protocol:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer such as Tris-HCl or HEPES at a physiological pH.

    • ENPP1 Enzyme: Recombinant human ENPP1.

    • Substrate: TG-mAMP.

    • Inhibitor: Test compounds are serially diluted.

  • Assay Procedure:

    • In a black 96-well plate, combine the ENPP1 enzyme and the inhibitor.

    • Initiate the reaction by adding the TG-mAMP substrate.

    • Incubate at room temperature or 37°C, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • The rate of the reaction is determined from the linear phase of the fluorescence signal increase.

    • IC50 values are calculated by plotting the reaction rates against inhibitor concentrations.

cGAMP Hydrolysis Assay

This assay directly measures the degradation of the natural substrate of ENPP1, 2',3'-cGAMP.

Principle: The amount of cGAMP remaining after the enzymatic reaction is quantified, often using methods like HPLC-MS/MS or a coupled-enzyme luminescent assay (e.g., AMP-Glo™).

General Protocol (using AMP-Glo™):

  • Enzymatic Reaction:

    • Incubate recombinant ENPP1 with 2',3'-cGAMP and various concentrations of the inhibitor in an appropriate reaction buffer.

  • AMP Detection:

    • Terminate the ENPP1 reaction.

    • Add a reagent that converts the AMP produced from cGAMP hydrolysis into ATP.

    • Add a luciferase-based reagent that generates a luminescent signal proportional to the amount of ATP.

  • Data Analysis:

    • The IC50 is determined by measuring the reduction in the luminescent signal with increasing inhibitor concentrations.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the ENPP1-STING signaling pathway and a general experimental workflow for inhibitor screening.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING (ER Membrane) cGAMP_ext->STING Activation ATP_ext ATP ATP_ext->ENPP1 AMP AMP ENPP1->AMP GMP GMP ENPP1->GMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine cGAS cGAS cGAS->cGAMP_ext Synthesis & Export dsDNA Cytosolic dsDNA dsDNA->cGAS TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation IFNs Type I Interferons pIRF3->IFNs Transcription Immune_Response Anti-tumor Immune Response IFNs->Immune_Response Inhibitor ENPP1 Inhibitor (e.g., this compound) Inhibitor->ENPP1

Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.

Inhibitor_Screening_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) reaction_setup Set up Enzymatic Reaction in 96-well Plate (Enzyme + Inhibitor) start->reaction_setup pre_incubation Pre-incubate reaction_setup->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation incubation Incubate at Controlled Temperature reaction_initiation->incubation reaction_stop Stop Reaction (if endpoint assay) incubation->reaction_stop detection Measure Signal (Absorbance, Fluorescence, or Luminescence) reaction_stop->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->data_analysis end End: Potency Determined data_analysis->end

Caption: A generalized workflow for screening ENPP1 inhibitors.

References

Validating Enpp-1-IN-2 Results with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the use of the small molecule inhibitor, Enpp-1-IN-2, and genetic knockout models for validating experimental results related to the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). Understanding the nuances of each approach is critical for robust experimental design and accurate interpretation of data in drug development and basic research.

Introduction to ENPP1: A Dual-Function Enzyme

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in two distinct signaling pathways through its phosphodiesterase and pyrophosphatase activities.[1] Firstly, it is the primary enzyme responsible for hydrolyzing extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2][3] PPi is a key physiological inhibitor of hydroxyapatite crystal formation, and thus ENPP1 is a critical regulator of bone and cartilage mineralization.[1] Secondly, ENPP1 has been identified as a major negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. It achieves this by hydrolyzing the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening innate immune responses.

Given these dual roles, ENPP1 has emerged as a therapeutic target for a range of diseases, including cancer, autoimmune disorders, and metabolic diseases. This compound is a potent small molecule inhibitor of ENPP1, offering a pharmacological tool to probe its function and therapeutic potential.

Mechanism of Action: Pharmacological Inhibition vs. Genetic Deletion

The validation of on-target effects of a pharmacological inhibitor is paramount. Genetic knockout of the target protein is the gold-standard method for such validation. Here, we compare the mechanisms of this compound and ENPP1 genetic knockout.

This compound: This small molecule acts as a competitive or non-competitive inhibitor, binding to the ENPP1 enzyme and blocking its catalytic activity. The inhibition is typically rapid, reversible, and dose-dependent. However, the potential for off-target effects, where the inhibitor interacts with other proteins, must be carefully considered.

ENPP1 Genetic Knockout: This approach involves the permanent deletion of the ENPP1 gene, leading to a complete and specific loss of the ENPP1 protein. This provides a clean system to study the consequences of ENPP1 absence. However, developmental compensation and the inability to study the effects of acute inhibition are limitations of this model.

Quantitative Comparison of Effects

The following table summarizes the quantitative data on the effects of ENPP1 inhibition by this compound and genetic knockout on key biological readouts. It is important to note that this data is compiled from multiple studies and direct side-by-side comparisons are limited.

ParameterThis compoundENPP1 Genetic KnockoutReferences
ENPP1 Inhibition IC50: 0.26 µM (TG-mAMP assay), 0.48 µM (pNP-TMP assay), 2.0 µM (ATP assay)Complete ablation of ENPP1 protein and activity.
cGAMP Hydrolysis Potent inhibition of 2'3'-cGAMP hydrolysis.Markedly increased half-life of 2'3'-cGAMP.
STING Pathway Activation Potentiates STING activation in the presence of cGAMP.Enhanced STING-dependent anti-tumor and anti-viral immunity.
Interferon-β (IFN-β) Production Increased IFN-β production in a STING-dependent manner.Elevated basal and induced levels of IFN-β and other interferon-stimulated genes.
Mineralization Expected to promote mineralization by reducing PPi levels.Paradoxical phenotype: ectopic calcification in soft tissues and reduced bone mineral density.
Metabolic Phenotype Not extensively reported.Resistance to high-fat diet-induced obesity and insulin resistance in mice.

Experimental Protocols

ENPP1 Activity Assay

Objective: To measure the enzymatic activity of ENPP1 in the presence or absence of this compound.

Principle: This protocol utilizes a colorimetric or fluorometric substrate that is hydrolyzed by ENPP1 to produce a detectable signal.

Materials:

  • Recombinant human ENPP1 protein

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM MgCl2, 0.1 mM ZnCl2)

  • Substrate: p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) or a fluorescent substrate like TG-mAMP

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant ENPP1 to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (e.g., pNP-TMP) to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, e.g., by adding NaOH for the pNP-TMP assay).

  • Measure the absorbance (e.g., at 405 nm for pNP) or fluorescence according to the substrate manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

cGAMP Hydrolysis Assay

Objective: To assess the ability of this compound to inhibit the hydrolysis of 2'3'-cGAMP by ENPP1.

Principle: This assay measures the disappearance of 2'3'-cGAMP over time using methods like liquid chromatography-mass spectrometry (LC-MS) or by using a radiolabeled cGAMP and thin-layer chromatography (TLC).

Materials:

  • ENPP1 source (recombinant protein or cell lysate)

  • This compound

  • 2'3'-cGAMP

  • Reaction buffer

  • LC-MS system or TLC equipment with radiolabeled cGAMP

Procedure (LC-MS based):

  • Set up reactions containing the ENPP1 source, reaction buffer, and different concentrations of this compound.

  • Pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 2'3'-cGAMP.

  • At various time points, take aliquots of the reaction and quench them (e.g., with acetonitrile).

  • Analyze the samples by LC-MS to quantify the remaining 2'3'-cGAMP.

  • Compare the rate of cGAMP hydrolysis in the presence and absence of the inhibitor.

STING Pathway Activation Assay

Objective: To determine if this compound treatment or ENPP1 knockout enhances STING pathway activation.

Principle: Activation of the STING pathway leads to the phosphorylation of TBK1 and IRF3, and the subsequent expression of interferon-stimulated genes (ISGs) like IFNB1. These can be measured by Western blotting or RT-qPCR.

Materials:

  • Wild-type and ENPP1 knockout cells

  • This compound

  • STING agonist (e.g., 2'3'-cGAMP, DMXAA)

  • Antibodies for phospho-TBK1, total TBK1, phospho-IRF3, total IRF3, and a loading control (e.g., β-actin) for Western blotting

  • RNA extraction kit and reagents for RT-qPCR

  • Primers for IFNB1 and a housekeeping gene

Procedure:

  • For inhibitor studies: Treat wild-type cells with this compound for a specified time.

  • For knockout validation: Use untreated wild-type and ENPP1 knockout cells.

  • Stimulate the cells with a STING agonist for a defined period.

  • For Western blotting: Lyse the cells, run the protein lysates on an SDS-PAGE gel, transfer to a membrane, and probe with the specified antibodies.

  • For RT-qPCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers for IFNB1 and a housekeeping gene.

  • Analyze the results to compare the levels of phosphorylated proteins and gene expression between the different conditions.

In Vitro Mineralization Assay

Objective: To assess the effect of ENPP1 inhibition or knockout on osteoblast mineralization.

Principle: Osteogenic differentiation and mineralization can be induced in cell culture. The extent of mineralization can be visualized and quantified by Alizarin Red S staining, which binds to calcium deposits.

Materials:

  • Osteoprogenitor cell line (e.g., MC3T3-E1) or primary osteoblasts

  • Osteogenic differentiation medium (e.g., α-MEM with 10% FBS, ascorbic acid, and β-glycerophosphate)

  • This compound

  • Alizarin Red S staining solution (40 mM, pH 4.2)

  • Fixative (e.g., 4% paraformaldehyde)

  • Destaining solution (e.g., 10% cetylpyridinium chloride)

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Induce osteogenic differentiation by switching to osteogenic medium.

  • For inhibitor studies, treat the cells with different concentrations of this compound throughout the differentiation period.

  • Culture the cells for 14-21 days, changing the medium every 2-3 days.

  • Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Wash with deionized water and stain with Alizarin Red S solution for 20-30 minutes.

  • Wash extensively with deionized water to remove excess stain.

  • Visualize and photograph the stained mineralized nodules.

  • For quantification, destain the wells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Visualizing the Pathways and Workflows

ENPP1_Signaling_Pathways cluster_0 ATP Hydrolysis & Mineralization cluster_1 cGAMP Hydrolysis & STING Pathway Extracellular ATP Extracellular ATP ENPP1_ATP ENPP1 Extracellular ATP->ENPP1_ATP AMP AMP ENPP1_ATP->AMP PPi Pyrophosphate (PPi) ENPP1_ATP->PPi Mineralization Bone Mineralization PPi->Mineralization Inhibits Extracellular 2'3'-cGAMP Extracellular 2'3'-cGAMP ENPP1_cGAMP ENPP1 Extracellular 2'3'-cGAMP->ENPP1_cGAMP STING STING Extracellular 2'3'-cGAMP->STING Activates Inactive Products Inactive Products ENPP1_cGAMP->Inactive Products ENPP1_cGAMP->STING Inhibits activation IFN-β Production IFN-β Production STING->IFN-β Production Leads to

Caption: ENPP1's dual roles in regulating mineralization and the STING pathway.

Experimental_Workflow cluster_0 Pharmacological Approach cluster_1 Genetic Approach start Hypothesis: Inhibition of ENPP1 modulates STING signaling and mineralization inhibitor Treat cells/animals with this compound start->inhibitor knockout Use ENPP1 knockout cells/animals start->knockout assays Perform Assays: - ENPP1 Activity - cGAMP Levels - STING Activation (p-TBK1/p-IRF3) - IFN-β Expression - Mineralization (Alizarin Red S) inhibitor->assays knockout->assays comparison Compare Results: Inhibitor vs. Knockout assays->comparison conclusion Validate on-target effects of this compound comparison->conclusion

Caption: Workflow for validating this compound using genetic knockouts.

Conclusion

Both pharmacological inhibition with this compound and genetic knockout of ENPP1 are powerful tools for studying its biological functions. While genetic knockouts provide the most definitive evidence for the role of a protein, small molecule inhibitors like this compound offer the advantage of acute, dose-dependent, and reversible modulation of protein function, which is more analogous to a therapeutic intervention. A thorough validation strategy employing both approaches, as outlined in this guide, will lead to more robust and translatable scientific findings. The data strongly suggests that the effects of ENPP1 inhibition on the STING pathway are a direct consequence of its enzymatic activity on cGAMP, and this can be effectively recapitulated by both genetic and pharmacological means.

References

Enpp-1-IN-2 specificity compared to other phosphodiesterase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of phosphodiesterase (PDE) inhibition is continually evolving, with new therapeutic targets and highly selective agents emerging. Among these, inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) are gaining prominence for their potential in immuno-oncology. This guide provides an objective comparison of the specificity of a representative ENPP1 inhibitor, ISM5939, with established inhibitors of other phosphodiesterase families, supported by experimental data and detailed protocols.

At a Glance: Comparative Specificity of Phosphodiesterase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the ENPP1 inhibitor ISM5939 and other well-known phosphodiesterase inhibitors against a panel of phosphodiesterase enzymes. Lower IC50 values indicate higher potency.

InhibitorPrimary TargetENPP1 (nM)ENPP2 (nM)ENPP3 (nM)PDE1 (nM)PDE3 (nM)PDE4 (nM)PDE5 (nM)PDE6 (nM)PDE11 (nM)
ISM5939 ENPP10.63>10,000>2,142>10,000>10,000>10,000>10,000>10,000>10,000
Sildenafil PDE5---280>10,000>10,0003.5[1]35[1]74
Rolipram PDE4--->10,000>10,000~1,000>10,000--
Milrinone PDE3---1,20035018,000---
IBMX Non-selective---13,0004,90012,0006,500-25,000-81,000[2]

Signaling Pathways: A Visual Representation

The following diagrams illustrate the distinct signaling pathways modulated by ENPP1 and other phosphodiesterases.

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolysis ATP_ext ATP ATP_ext->ENPP1 hydrolysis AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 hydrolysis Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR binds CD73->Adenosine STING STING A2AR->STING immunosuppression cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP_int->cGAMP_ext transport cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN induces

ENPP1 Signaling Pathway

References

A Comparative Guide to ENPP1 Inhibitors: Validating Effects on Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Enpp-1-IN-2 and other ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors, focusing on their effects on downstream signaling pathways. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate research tools and potential therapeutic candidates. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological processes.

Introduction to ENPP1 and its Role in Downstream Signaling

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1] It is a key regulator of extracellular nucleotide metabolism, primarily by hydrolyzing ATP to produce AMP and inorganic pyrophosphate (PPi).[1][2] In the context of cancer immunology, ENPP1 has emerged as a critical immune checkpoint. It is the primary hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferator Genes (STING) pathway, leading to an anti-tumor immune response. By degrading extracellular cGAMP, ENPP1 dampens this anti-tumor immunity.[3][4]

The inhibition of ENPP1 is a promising therapeutic strategy to enhance the cGAS-STING pathway-mediated immune response against tumors. By blocking ENPP1's enzymatic activity, inhibitors can increase the extracellular concentration of cGAMP, leading to sustained STING activation, the production of type I interferons and other cytokines, and ultimately a more robust anti-tumor immune response.

Comparative Analysis of ENPP1 Inhibitors

This section compares this compound with other known ENPP1 inhibitors. While direct comparative data on the downstream signaling effects of this compound is limited in publicly available literature, this guide presents the available enzymatic inhibition data for this compound and compares it with the more extensively characterized downstream effects of alternative inhibitors.

Quantitative Data on Inhibitor Potency

The following table summarizes the in vitro potency of this compound and a selection of alternative ENPP1 inhibitors.

InhibitorTargetAssay TypeSubstrateIC50 / KiReference
This compound ENPP1EnzymaticTG-mAMPIC50: 0.26 µM
EnzymaticpNP-TMPIC50: 0.48 µM
EnzymaticATPIC50: 2.0 µM
STF-1084 ENPP1Enzymatic2'3'-cGAMPKi: 33 nM
Cellular2'3'-cGAMPIC50: 340 nM
RBS2418 ENPP1EnzymaticcGAMPKi: 0.14 nM
EnzymaticATPKi: 0.13 nM
SR-8314 ENPP1EnzymaticATPKi: 79 nM
AVA-NP-695 ENPP1Enzymaticp-Nph-5′-TMPIC50: 14 nM
Compound 4e ENPP1EnzymaticIC50: 0.188 µM
Cellular (MDA-MB-231)IC50: 0.732 µM
Downstream Signaling Effects of Alternative ENPP1 Inhibitors

The following table summarizes the reported downstream effects of alternative ENPP1 inhibitors, providing insight into the expected consequences of potent ENPP1 inhibition.

InhibitorDownstream EffectExperimental SystemQuantitative MeasurementReference
STF-1084 Increased IFN-β expressionCD14+ human PBMCsIncreased IFNB1 mRNA
SR-8314 Increased IFNβ, ISG15, and CXCL10 expressionTHP1 cellsSignificant increase in gene expression and IFNβ secretion
AVA-NP-695 Increased IFN-β productionTHP1 Dual™ cellsIncreased IFN-β mRNA and luciferase reporter activity
Compound 4e Increased IFN-β levels in vivoMiceUpregulated expression of IFN-β in serum
RBS2418 In vivo anti-tumor efficacyHepa1-6 and GL261-luc mouse modelsSignificant reduction of tumor growth and prolongation of survival

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms discussed, the following diagrams illustrate the key signaling pathway and a general experimental workflow for validating ENPP1 inhibitors.

ENPP1_Signaling_Pathway ENPP1-cGAS-STING Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular cGAMP Extracellular cGAMP AMP_GMP AMP + GMP Extracellular cGAMP->AMP_GMP STING STING Extracellular cGAMP->STING ENPP1_inhibitor This compound & Alternatives ENPP1 ENPP1 ENPP1_inhibitor->ENPP1 inhibits ENPP1->Extracellular cGAMP hydrolyzes Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces cGAMP->Extracellular cGAMP transport cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type I Interferons Type I Interferons IRF3->Type I Interferons induces transcription Anti-tumor Immunity Anti-tumor Immunity Type I Interferons->Anti-tumor Immunity promotes

Caption: The ENPP1-cGAS-STING signaling pathway.

Experimental_Workflow Experimental Workflow for ENPP1 Inhibitor Validation cluster_invitro In Vitro Validation cluster_downstream Downstream Signaling Validation cluster_invivo In Vivo Validation Enzymatic_Assay ENPP1 Enzymatic Assay (e.g., TG-mAMP, pNP-TMP, ATP hydrolysis) Determine_IC50 Determine IC50/Ki Enzymatic_Assay->Determine_IC50 Cell_Based_Assay Cell-Based ENPP1 Inhibition Assay (e.g., in MDA-MB-231 cells) Cell_Based_Assay->Determine_IC50 cGAMP_Hydrolysis cGAMP Hydrolysis Assay Determine_IC50->cGAMP_Hydrolysis STING_Activation STING Pathway Activation Assay (e.g., p-STING, p-TBK1 Western Blot) cGAMP_Hydrolysis->STING_Activation IFN_Production Type I Interferon Production Assay (e.g., IFN-β ELISA, Luciferase Reporter) STING_Activation->IFN_Production Syngeneic_Mouse_Model Syngeneic Mouse Tumor Model (e.g., 4T1, CT26) IFN_Production->Syngeneic_Mouse_Model Tumor_Growth_Inhibition Measure Tumor Growth Inhibition Syngeneic_Mouse_Model->Tumor_Growth_Inhibition Immune_Cell_Infiltration Analyze Tumor Immune Infiltration (e.g., Flow Cytometry) Syngeneic_Mouse_Model->Immune_Cell_Infiltration

Caption: A typical experimental workflow for validating ENPP1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of key experimental protocols cited in the validation of ENPP1 inhibitors.

ENPP1 Enzymatic Activity Assay

This assay is fundamental for determining the direct inhibitory potency of a compound against the ENPP1 enzyme.

  • Principle: The assay measures the hydrolysis of a substrate (e.g., ATP, p-Nitrophenyl-5'-TMP (pNP-TMP), or a fluorescent probe like TG-mAMP) by recombinant ENPP1. The formation of the product is quantified, and the inhibition by the test compound is determined.

  • General Protocol:

    • In a microplate, combine purified recombinant ENPP1 enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding the substrate (e.g., ATP or cGAMP).

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Stop the reaction and detect the product. For ATP hydrolysis, a common method is to measure the amount of AMP produced using a Transcreener® AMP²/GMP² Assay. For pNP-TMP, the release of p-nitrophenol can be measured spectrophotometrically.

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.

Cell-Based ENPP1 Inhibition Assay

This assay assesses the ability of a compound to inhibit endogenous ENPP1 in a cellular context.

  • Principle: A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 triple-negative breast cancer cells) is treated with the inhibitor. The inhibition of ENPP1 activity is then measured using an exogenous substrate.

  • General Protocol:

    • Seed ENPP1-expressing cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with an appropriate buffer.

    • Add the test compound at various concentrations to the wells and pre-incubate.

    • Add a substrate like pNP-TMP.

    • Incubate and then measure the absorbance to quantify the product.

    • Calculate the percent inhibition and determine the cellular IC50 value.

STING Pathway Activation and Interferon Production Assays

These assays are critical for validating the downstream functional consequences of ENPP1 inhibition.

  • Principle: By inhibiting ENPP1, the concentration of extracellular cGAMP is increased, leading to the activation of the STING pathway in reporter cells and the subsequent production of type I interferons.

  • General Protocol for IFN-β Reporter Assay:

    • Use a reporter cell line, such as THP1-Dual™ cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

    • Treat the cells with the ENPP1 inhibitor in the presence of a source of cGAMP (either exogenously added or produced by co-cultured cancer cells).

    • Incubate the cells to allow for STING activation and reporter gene expression.

    • Collect the supernatant and measure luciferase activity using a luminometer.

    • The increase in luciferase activity corresponds to the activation of the STING pathway.

  • Protocol for IFN-β ELISA:

    • Treat relevant cells (e.g., PBMCs or immune cell lines) with the ENPP1 inhibitor and a cGAMP source.

    • After incubation, collect the cell culture supernatant.

    • Quantify the concentration of secreted IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.

Conclusion

The inhibition of ENPP1 presents a compelling strategy for enhancing anti-tumor immunity by potentiating the cGAS-STING signaling pathway. While this compound shows promise as an enzymatic inhibitor of ENPP1, a comprehensive understanding of its effects on downstream signaling pathways requires further investigation. In contrast, alternative inhibitors such as STF-1084, RBS2418, SR-8314, and AVA-NP-695 have demonstrated abilities to not only inhibit ENPP1 but also to elicit the desired downstream effects, including the induction of type I interferons. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field, facilitating informed decisions in the selection and validation of ENPP1 inhibitors for both basic research and therapeutic development.

References

A Comparative Analysis of ENPP-1 Inhibitors: Benchmarking Enpp-1-IN-2 and its Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Enpp-1-IN-2 and other key classes of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes the performance of these inhibitors with supporting experimental data, details key experimental protocols, and visualizes critical biological pathways and workflows.

Introduction to ENPP1 Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a pivotal role in various physiological and pathological processes.[1] It functions primarily by hydrolyzing extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2] More recently, ENPP1 has been identified as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a key component of the innate immune system.[3] By degrading the STING agonist 2',3'-cyclic GMP-AMP (2',3'-cGAMP), ENPP1 dampens anti-tumor immune responses.[3] This has positioned ENPP1 as a promising therapeutic target in immuno-oncology.[4]

This compound is a known inhibitor of ENPP1. This guide will compare its activity with other classes of ENPP1 inhibitors, providing a framework for understanding their structure-activity relationships and therapeutic potential.

Comparative Performance of ENPP1 Inhibitors

The development of ENPP1 inhibitors has led to the discovery of several chemical scaffolds with varying potencies and properties. While specific analog data for this compound is not extensively available in the public domain, a comparison with other well-characterized inhibitor classes provides valuable insights.

Table 1: Comparative Potency of Various ENPP1 Inhibitors

Inhibitor ClassRepresentative Compound(s)TargetIC50 / KiAssay TypeReference
Unknown This compoundENPP10.26 µM (TG-mAMP assay), 0.48 µM (pNP-TMP assay), 2.0 µM (ATP assay)EnzymaticMedChemExpress
Phosphonates Compound 15, Compound 32ENPP1Ki < 2 nMEnzymatic
Quinazoline-piperidine-sulfamides QS1 (Compound 2)ENPP1IC50 = 36 nM (at pH 9), Ki = 1.6 µM (at pH 7.4)Enzymatic
Compound 7cENPP1Ki = 58 nMEnzymatic
Arylamide Sulphonates Compound 4fENPP1IC50 = 0.28 µMEnzymatic
Compound 4qENPP1IC50 = 0.37 µMEnzymatic
Benzimidazoles Compound I-9ENPP1IC50 = 0.15 µMEnzymatic (AMP-Glo)a recent patent
Uridine 5'-Pα,α-dithiophosphate Analogues Compound 12hNPP1Ki = 27 nMEnzymatic
Thioguanine-based Inhibitors Compound 43ENPP1Potent in vitro activityCellular/In vivo

Note: IC50 and Ki values are highly dependent on the specific assay conditions, including the substrate used (e.g., ATP, cGAMP, or synthetic substrates), pH, and the source of the enzyme (recombinant vs. cell-derived).

Key Signaling Pathway and Experimental Workflow

To understand the context of ENPP1 inhibition, it is crucial to visualize the relevant signaling pathway and the typical workflow for evaluating inhibitors.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2'3'-cGAMP_ext 2',3'-cGAMP ENPP1 ENPP1 2'3'-cGAMP_ext->ENPP1 hydrolysis ATP_ext ATP ATP_ext->ENPP1 hydrolysis AMP_ext AMP ENPP1->AMP_ext PPi PPi ENPP1->PPi CD73 CD73 AMP_ext->CD73 Adenosine Adenosine Immune_Suppression Immune_Suppression Adenosine->Immune_Suppression leads to CD73->Adenosine cGAS cGAS 2'3'-cGAMP_int 2',3'-cGAMP cGAS->2'3'-cGAMP_int synthesis dsDNA Cytosolic dsDNA dsDNA->cGAS 2'3'-cGAMP_int->2'3'-cGAMP_ext export STING STING 2'3'-cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces transcription Anti_Tumor_Immunity Anti_Tumor_Immunity Type_I_IFN->Anti_Tumor_Immunity promotes Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 inhibits

Caption: The cGAS-STING signaling pathway and the role of ENPP1.

Experimental_Workflow cluster_workflow ENPP1 Inhibitor Evaluation Workflow Start Start Enzyme_Assay Enzymatic Activity Assay (Colorimetric or Fluorescent) Start->Enzyme_Assay Data_Analysis IC50/Ki Determination Enzyme_Assay->Data_Analysis Cell_Assay Cell-Based Assay (e.g., in MDA-MB-231 cells) Selectivity_Assay Selectivity Profiling (against other ENPPs/PDEs) Cell_Assay->Selectivity_Assay Data_Analysis->Cell_Assay ADME_PK ADME/PK Studies Selectivity_Assay->ADME_PK In_Vivo In Vivo Efficacy Studies (e.g., tumor models) ADME_PK->In_Vivo End End In_Vivo->End

Caption: A typical experimental workflow for evaluating ENPP1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are outlines for key experiments.

ENPP1 Enzymatic Activity Assay (Colorimetric)

This assay measures the hydrolysis of a synthetic substrate, p-nitrophenyl thymidine 5'-monophosphate (p-NPT), by ENPP1.

  • Materials:

    • Recombinant human ENPP1 enzyme

    • Assay Buffer: 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, pH 8.5

    • Substrate: p-nitrophenyl thymidine 5'-monophosphate (p-NPT)

    • Test inhibitors (e.g., this compound and its analogs) dissolved in DMSO

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in DMSO.

    • In a 96-well plate, add the assay buffer, the diluted inhibitor (or DMSO for control), and the ENPP1 enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-NPT substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes.

    • The rate of p-nitrophenol production is proportional to ENPP1 activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based ENPP1 Inhibition Assay

This assay assesses the inhibitory activity of compounds on endogenous ENPP1 in a cellular context.

  • Materials:

    • A cell line with high ENPP1 expression (e.g., MDA-MB-231 breast cancer cells)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Assay buffer (e.g., Hanks' Balanced Salt Solution)

    • Fluorogenic ENPP1 substrate (e.g., TG-mAMP)

    • Test inhibitors

    • Fluorescence plate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with the assay buffer.

    • Add the test inhibitors at various concentrations to the wells and incubate for a defined period.

    • Add the fluorogenic substrate to initiate the reaction.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 520 nm Em for Tokyo Green™).

    • Calculate the percent inhibition and determine the cell-based IC50 value.

Conclusion

The landscape of ENPP1 inhibitors is rapidly evolving, with several promising chemical scaffolds under investigation. While this compound demonstrates moderate potency, other classes, such as the phosphonate and certain quinazoline-piperidine-sulfamide analogs, have shown significantly higher activity in enzymatic assays. The provided experimental protocols offer a standardized approach for the evaluation and direct comparison of these and novel inhibitors. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their therapeutic potential into clinical applications, particularly in the exciting field of cancer immunotherapy.

References

Independent Verification of Enpp-1-IN-2's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical regulator in cancer immunology.[1][2] Its primary role in this context is the negative regulation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[3][4] By hydrolyzing the STING ligand, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), ENPP1 effectively dampens innate immune responses against tumors.[5] This function, coupled with its role in producing the immunosuppressive metabolite adenosine from ATP, makes ENPP1 a compelling target for cancer immunotherapy.

ENPP1 inhibitors aim to block this hydrolysis, thereby increasing the concentration of extracellular 2',3'-cGAMP, leading to robust STING activation and enhanced anti-tumor immunity. This guide provides an objective comparison of Enpp-1-IN-20, a highly potent ENPP1 inhibitor, with other known inhibitors, supported by experimental data and detailed protocols for mechanism-of-action studies.

Core Mechanism of Action: ENPP1 Inhibition

The central mechanism for this class of inhibitors is the blockade of ENPP1's phosphodiesterase activity. In the tumor microenvironment, cancer cells with cytosolic DNA release 2',3'-cGAMP. Extracellular ENPP1 degrades this signaling molecule. By inhibiting ENPP1, compounds like Enpp-1-IN-20 allow 2',3'-cGAMP to bind to and activate the STING receptor on adjacent immune cells, such as dendritic cells. This triggers a signaling cascade through TBK1 and IRF3, culminating in the production of type I interferons (IFNs) and other cytokines that recruit and activate cytotoxic T cells to attack the tumor.

G cluster_cancer Cancer Cell cluster_tme Tumor Microenvironment cluster_immune Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_prod 2',3'-cGAMP cGAS->cGAMP_prod synthesizes cGAMP_ext Extracellular 2',3'-cGAMP cGAMP_prod->cGAMP_ext Exported ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING cGAMP_ext->STING Activates hydrolysis Hydrolysis (AMP + GMP) ENPP1->hydrolysis Inhibitor Enpp-1-IN-2 Inhibitor->ENPP1 TBK1 TBK1/IRF3 STING->TBK1 IFN Type I IFNs (IFN-β) TBK1->IFN Immunity Anti-Tumor Immunity IFN->Immunity

Caption: ENPP1 inhibition enhances cGAS-STING signaling.

Quantitative Comparison of ENPP1 Inhibitors

Enpp-1-IN-20 (also referred to as Compound 31) demonstrates exceptional potency in both biochemical and cell-based assays. Its performance can be compared with other well-characterized small molecule ENPP1 inhibitors.

InhibitorType / ScaffoldBiochemical Potency (IC50/Ki)Cellular Potency (IC50)Reference
Enpp-1-IN-20 Pyrido[2,3-d]pyrimidin-7-one0.09 nM (IC50) 8.8 nM
SR-8314Non-nucleotide79 nM (Ki)-
MV-626Selective Non-nucleotide--
Compound 7cQuinazoline-piperidine sulfamide58 nM (Ki)-
STF-1084Phosphonate< 2 nM (Ki)-
MyricetinFlavonoid~415 - 433 nM (IC50)-

Note: Potency values are highly dependent on specific assay conditions (e.g., substrate, pH) and should be compared with caution.

Experimental Protocols for Verification

Verifying the mechanism of action of an ENPP1 inhibitor like Enpp-1-IN-20 involves a multi-step process, progressing from biochemical assays to cellular and in vivo models.

G cluster_workflow Inhibitor Validation Workflow A Step 1: Biochemical Assay B Step 2: Cell-Based Assay A->B Potent hits advance A_out Determine IC50/ Inhibition Kinetics A->A_out C Step 3: In Vivo Model B->C Active compounds advance B_out Confirm STING Pathway Activation (e.g., IFN-β) B->B_out C_out Assess Anti-Tumor Efficacy & Immunity C->C_out

Caption: A generalized workflow for validating ENPP1 inhibitors.
Biochemical ENPP1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant ENPP1.

  • Objective: To determine the IC50 value of the inhibitor.

  • Principle: A fluorogenic substrate, such as Tokyo Green-mAMP, is used. In its native state, the substrate is non-fluorescent. Upon hydrolysis by ENPP1, a fluorescent product (Tokyo Green) is released. The inhibitor's potency is measured by its ability to reduce the rate of fluorescence generation.

  • Methodology:

    • Reagents: Recombinant human ENPP1 protein, fluorogenic substrate (e.g., Tokyo Green-mAMP), assay buffer (e.g., Tris-HCl, pH 7.4-9.0), and the test inhibitor (Enpp-1-IN-20) at various concentrations.

    • Procedure: a. Dispense a solution of recombinant ENPP1 into a 96-well plate. b. Add serial dilutions of the test inhibitor and incubate for a pre-determined period (e.g., 15-30 minutes) at 37°C to allow for binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a plate reader.

    • Data Analysis: Plot the reaction rates against the logarithm of inhibitor concentrations. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Cell-Based STING Activation Assay

This assay confirms that ENPP1 inhibition in a cellular context leads to the desired downstream biological effect: STING pathway activation.

  • Objective: To measure the induction of STING-dependent genes (e.g., IFN-β, CXCL10) in response to the inhibitor.

  • Principle: Cell lines that express the components of the cGAS-STING pathway (e.g., human monocytic THP-1 cells) are used. Inhibition of endogenous or overexpressed ENPP1 prevents the degradation of endogenously produced or exogenously added 2',3'-cGAMP, leading to STING activation and transcription of interferon-stimulated genes (ISGs).

  • Methodology:

    • Cell Line: THP-1 cells are commonly used.

    • Procedure: a. Seed THP-1 cells in a multi-well plate. b. Treat the cells with serial dilutions of the test inhibitor. c. Stimulate the cGAS pathway, if necessary, by transfecting the cells with a DNA agonist like herring testes DNA (HT-DNA) or by adding a sub-optimal concentration of extracellular 2',3'-cGAMP. d. Incubate for a sufficient period (e.g., 6-24 hours) to allow for gene transcription and protein secretion.

    • Data Analysis: a. Gene Expression: Harvest the cells, extract RNA, and perform RT-qPCR to quantify the mRNA levels of IFN-β and other ISGs (e.g., CXCL10, ISG15). b. Protein Secretion: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA or other immunoassay. c. The results demonstrate the inhibitor's ability to potentiate STING signaling in a cellular environment.

In Vivo Tumor Efficacy Studies

Animal models are essential to verify that the inhibitor's mechanism of action translates to anti-tumor activity.

  • Objective: To evaluate the effect of the ENPP1 inhibitor on tumor growth and the tumor immune microenvironment in a syngeneic mouse model.

  • Principle: A syngeneic model (e.g., 4T1 breast cancer or E0771 breast cancer cells implanted in immunocompetent mice) is used. These models allow for the study of the interplay between the inhibitor, the tumor, and the host immune system.

  • Methodology:

    • Model: Implant tumor cells (e.g., 4T1) into immunocompetent mice (e.g., BALB/c).

    • Treatment: Once tumors are established, randomize the mice into vehicle control and treatment groups. Administer the ENPP1 inhibitor systemically (e.g., via oral gavage or intraperitoneal injection) according to a pre-defined schedule.

    • Monitoring: Measure tumor volume regularly with calipers. Monitor animal body weight and general health.

    • Endpoint Analysis: a. At the end of the study, excise the tumors. b. Immunophenotyping: Dissociate the tumors into single-cell suspensions and perform flow cytometry to quantify the infiltration of various immune cells, particularly CD3+, CD4+, and CD8+ T cells. c. Cytokine Analysis: Analyze cytokine levels in the tumor or serum to confirm immune activation.

    • Data Analysis: Compare tumor growth curves between the vehicle and treatment groups. A significant delay in tumor growth, coupled with increased T-cell infiltration in the treatment group, provides strong evidence of an immunologically-mediated mechanism of action.

References

Safety Operating Guide

Essential Safety and Disposal Guide for Enpp-1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper handling and disposal of Enpp-1-IN-2, a potent ENPP1 inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard chemical waste regulations.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Synonym ENPP1 Inhibitor CCayman Chemical[1]
CAS Number 2378640-92-5Cayman Chemical[1]
Molecular Formula C15H18N6Cayman Chemical[1]
Molecular Weight 282.3 g/mol Cayman Chemical[1]
Appearance Crystalline solidCayman Chemical[1]
Purity ≥98%Cayman Chemical
Solubility Approx. 30 mg/mL in ethanol, DMSO, and dimethyl formamideCayman Chemical
Storage Temperature -20°CCayman Chemical
Stability ≥2 years at -20°CCayman Chemical
Stock Solution Storage -80°C for 6 months; -20°C for 1 monthMedChemExpress

Experimental Protocols

Preparation of Stock Solutions

A stock solution of this compound can be prepared by dissolving the crystalline solid in an appropriate organic solvent such as ethanol, DMSO, or dimethyl formamide. For example, to prepare a 10 mM stock solution, dissolve 2.823 mg of this compound in 1 mL of solvent. It is recommended to purge the solvent with an inert gas before use.

Disposal Procedures

While the Safety Data Sheet (SDS) for ENPP1 Inhibitor C (this compound) does not classify the substance as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it as a potentially hazardous chemical. All chemical waste should be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Step-by-Step Disposal Guide:

  • Solid Waste:

    • Collect all disposable items that have come into contact with this compound, such as gloves, pipette tips, and contaminated bench paper.

    • Place these materials in a designated, clearly labeled hazardous waste container for solids.

  • Liquid Waste:

    • Unused Solutions: Collect any unused stock solutions or working solutions of this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Do not pour solutions containing this compound down the drain.

    • Aqueous Waste: While small amounts of neutralized aqueous solutions of low toxicity may sometimes be permissible for drain disposal, it is best practice to collect all solutions containing this compound as chemical waste to prevent environmental release.

  • Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the first rinse as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on institutional policies.

    • Deface or remove the original label from the empty, rinsed container before disposal in the appropriate recycling or trash receptacle.

  • Waste Segregation:

    • Ensure that waste containing this compound is segregated from other incompatible waste streams. For instance, do not mix with strong acids, bases, or oxidizing agents unless part of a specific neutralization protocol.

Signaling Pathway and Disposal Workflow

The following diagrams illustrate the ENPP1 signaling pathway and a general workflow for the proper disposal of this compound waste.

ENPP1_Signaling_Pathway ENPP1 Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis cGAMP 2'3'-cGAMP cGAMP->ENPP1 hydrolysis STING STING Pathway cGAMP->STING activates AMP AMP ENPP1->AMP Immune_Response Innate Immune Response STING->Immune_Response Enpp_1_IN_2 This compound Enpp_1_IN_2->ENPP1 inhibition

Caption: Inhibition of the ENPP1 signaling pathway by this compound.

Disposal_Workflow This compound Waste Disposal Workflow Start Waste Generation (this compound) Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (Gloves, Tips, etc.) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Waste_Type->Liquid_Waste Liquid Empty_Container Empty Container Waste_Type->Empty_Container Container Solid_Container Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Final_Disposal Dispose via EHS Solid_Container->Final_Disposal Liquid_Container->Final_Disposal First_Rinse Collect First Rinse as Liquid Waste Triple_Rinse->First_Rinse Deface_Label Deface Original Label Triple_Rinse->Deface_Label First_Rinse->Liquid_Container Recycle_Trash Dispose as Regular Waste Deface_Label->Recycle_Trash

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Enpp-1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of Enpp-1-IN-2, a potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain experimental integrity. While a Safety Data Sheet (SDS) for a compound with the same CAS number (2378640-92-5), identified as "ENPP1 Inhibitor C," does not classify the substance as hazardous under the Globally Harmonized System (GHS), its potent enzymatic activity necessitates careful handling to prevent inadvertent exposure and ensure accurate experimental outcomes.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 2378640-92-5[1]
Purity 99.51%[1]
IC₅₀ values 0.26 µM (TG-mAMP assay), 0.48 µM (pNP-TMP assay), 2.0 µM (ATP assay)[1]

Personal Protective Equipment (PPE)

A thorough approach to personal protection is paramount when handling potent small molecule inhibitors like this compound. The following PPE is recommended as a minimum requirement to create a safe working environment.

PPE CategorySpecific RequirementsRationale
Hand Protection Double-gloving with nitrile gloves.Minimizes the risk of skin contact and absorption. The outer glove can be promptly removed in case of a spill.
Eye Protection Chemical safety goggles or a face shield.Protects the eyes from potential splashes of the compound, whether in solid or solution form.
Body Protection A fully buttoned laboratory coat.Shields skin and personal clothing from accidental contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95).Recommended when handling the solid compound, especially outside of a certified chemical fume hood, to prevent inhalation of the powder.[2]

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational plan is essential for minimizing exposure risk and ensuring the integrity of your experiments.

Work Area Preparation
  • Fume Hood: All handling of solid this compound and the preparation of stock solutions should be conducted within a certified chemical fume hood.

  • Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.

Experimental Protocols: Stock Solution Preparation
  • Weighing:

    • Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully transfer the desired amount of solid this compound to the container using a clean spatula, taking care to avoid creating dust.

    • Record the precise weight of the compound.

  • Solvent Addition:

    • Based on the desired stock concentration, calculate the necessary volume of a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Using a calibrated micropipette, add the calculated volume of the solvent to the vial containing the solid this compound.

  • Dissolution:

    • Securely cap the vial.

    • Vortex or sonicate the solution until the compound is fully dissolved.

    • Visually inspect the solution to ensure no undissolved particulates remain.

  • Storage of Stock Solution:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and the solvent used.

    • For long-term stability, store the aliquots at -20°C for up to one month or -80°C for up to six months.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, should be collected in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and any working solutions of this compound should be collected in a labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.

Handling and Disposal Workflow

The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area Ensure safety first handle_weigh Weigh Solid Compound prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve disp_solid Collect Solid Waste handle_weigh->disp_solid Dispose of contaminated items handle_aliquot Aliquot Stock Solution handle_dissolve->handle_aliquot disp_liquid Collect Liquid Waste handle_dissolve->disp_liquid Dispose of unused solution handle_store Store at -20°C or -80°C handle_aliquot->handle_store disp_container Dispose in Labeled Hazardous Waste disp_solid->disp_container disp_liquid->disp_container

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.